4-(Trimethylsilyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
trimethyl(pyridin-4-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUVWRKNVLSJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171376 | |
| Record name | Pyridine, 4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18301-46-7 | |
| Record name | Pyridine, 4-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018301467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(trimethylsilyl)pyridine, a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and provides an experimental protocol for a representative reaction. A key synthetic application is also visualized to illustrate its utility.
Chemical Identity and Properties
This compound, also known as trimethyl(4-pyridyl)silane, is a pyridine derivative in which a trimethylsilyl group is attached to the fourth carbon atom of the pyridine ring.
CAS Number: 18301-46-7[1]
Synonyms: Trimethyl(4-pyridyl)silane, Pyridine, 4-(trimethylsilyl)-
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that experimentally determined values for some properties of this specific isomer can be limited in publicly available literature, and some data may be predicted or based on related compounds.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NSi | |
| Molecular Weight | 151.28 g/mol | |
| Boiling Point | 47-49 °C at 5 mmHg (for 2-isomer) | [2][3] |
| Density | 0.9113 g/mL at 25 °C (for 2-isomer) | [2][3] |
| Refractive Index (n20/D) | 1.489 (lit.) (for 2-isomer) | [2][3] |
| Storage Temperature | 2-8°C | [1] |
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is important to avoid inhalation, ingestion, and contact with skin and eyes.
GHS Hazard and Precautionary Statements
While a specific GHS classification for this compound is not universally available, related silylpyridines are classified with the following hazards. Users should handle the compound with the assumption that it may share these properties.
| GHS Classification (for related compounds) | |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Reactions
Representative Reaction: Synthesis of 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine
This compound serves as a valuable precursor in the synthesis of more complex molecules. One such application is its use in the palladium-catalyzed oxidative coupling to form 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine. This reaction highlights the utility of silylpyridines in constructing bipyridine ligands, which are fundamental in coordination chemistry and catalysis.
The following is an adapted protocol based on a similar reaction.
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
10% Palladium on carbon (Pd/C)
-
Anhydrous, high-boiling solvent (e.g., mesitylene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), manganese dioxide (1.0 eq), and 10% palladium on carbon (0.75 mol%).
-
The vessel is flushed with an inert gas.
-
The reaction mixture is heated to reflux (e.g., 190 °C) under an inert atmosphere.
-
The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude mixture is filtered to remove the solid catalyst and oxidant.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by a suitable method, such as sublimation or column chromatography, to yield the desired 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine.
Visualizations
Experimental Workflow: Synthesis of 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine
The following diagram illustrates the workflow for the synthesis of 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine from this compound.
Caption: Workflow for the synthesis of 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the preparation of substituted pyridines and bipyridines. While comprehensive data on its physical properties remains somewhat elusive, its reactivity is well-established. The provided information on its identity, safety, and a key synthetic application serves as a useful resource for researchers in the fields of chemistry and drug development. Further investigation into its synthesis and physical characterization would be beneficial to the scientific community.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-(Trimethylsilyl)pyridine, a valuable building block in organic synthesis and medicinal chemistry. The document details a common synthetic methodology, presents key characterization data in a structured format, and includes workflow diagrams to illustrate the experimental processes.
Introduction
This compound is a versatile intermediate utilized in a variety of chemical transformations. The introduction of the trimethylsilyl (TMS) group at the 4-position of the pyridine ring allows for a range of subsequent functionalizations, making it a crucial reagent in the development of novel pharmaceuticals and functional materials. This guide outlines a reliable synthetic protocol and provides a thorough characterization profile to aid researchers in their synthetic endeavors.
Synthesis of this compound
A prevalent and effective method for the synthesis of this compound involves the lithiation of a 4-halopyridine, such as 4-bromopyridine or 4-chloropyridine, followed by quenching with trimethylsilyl chloride. The halogen-metal exchange reaction generates a highly reactive 4-lithiopyridine intermediate, which readily reacts with the electrophilic silicon atom of trimethylsilyl chloride.
Synthetic Pathway
The overall synthetic scheme can be represented as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar silylated pyridines.
Materials:
-
4-Bromopyridine or 4-Chloropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (nitrogen or argon).
-
Initial Solution: The flask is charged with a solution of 4-halopyridine in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 4-lithiopyridine intermediate.
-
Quenching: Freshly distilled trimethylsilyl chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Characterization of this compound
The successful synthesis of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected characterization data.
Physicochemical Properties
| Property | Value |
| CAS Number | 18301-46-7 |
| Molecular Formula | C₈H₁₃NSi |
| Molecular Weight | 151.28 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 176-178 °C at 760 mmHg (Predicted) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 2H | H-2, H-6 (α-H) |
| ~7.30 | d | 2H | H-3, H-5 (β-H) |
| ~0.30 | s | 9H | -Si(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2, C-6 (α-C) |
| ~149.5 | C-4 (γ-C) |
| ~127.0 | C-3, C-5 (β-C) |
| ~-1.5 | -Si(CH₃)₃ |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2850 | Strong | C-H stretch (aliphatic, TMS) |
| ~1600, ~1550 | Strong | C=C, C=N stretch (pyridine ring) |
| ~1250 | Strong | Si-C stretch (TMS) |
| ~840-760 | Strong | C-H out-of-plane bend |
MS (Mass Spectrometry)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 151 | Moderate | [M]⁺ (Molecular Ion) |
| 136 | High | [M - CH₃]⁺ |
| 73 | High (often base peak) | [Si(CH₃)₃]⁺ |
Characterization Workflow
Caption: General workflow for the spectroscopic characterization.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound via a lithiation-silylation pathway. The comprehensive characterization data, including NMR, FTIR, and MS, serves as a valuable reference for researchers to confirm the identity and purity of their synthesized product. The methodologies and data presented herein are intended to facilitate the use of this important building block in the advancement of chemical synthesis and drug discovery.
4-(Trimethylsilyl)pyridine spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 4-(Trimethylsilyl)pyridine
This technical guide provides a comprehensive overview of the expected spectral data for this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates the analytical workflow.
Spectral Data Summary
The following sections and tables summarize the anticipated spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons of the pyridine ring and one sharp, intense signal for the protons of the trimethylsilyl (TMS) group.
Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.65 | Doublet (d) | 2H | H-2, H-6 |
| ~ 7.40 | Doublet (d) | 2H | H-3, H-5 |
| ~ 0.25 | Singlet (s) | 9H | -Si(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The broadband proton-decoupled ¹³C NMR spectrum will display four signals: three for the pyridine ring carbons and one for the methyl carbons of the TMS group. The carbon atom directly attached to the silicon (C-4) is expected to have a unique chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 150.0 | C-2, C-6 |
| ~ 147.0 | C-4 |
| ~ 125.0 | C-3, C-5 |
| ~ -1.0 | -Si(CH₃)₃ |
IR (Infrared) Spectroscopy
The IR spectrum will feature characteristic absorption bands corresponding to the vibrations of the pyridine ring, the trimethylsilyl group, and the C-Si bond.
Table 3: Predicted IR Absorption Data for this compound Sample Phase: Liquid Film
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3100 - 3000 | Medium | Aromatic C-H Stretch (Pyridine ring) |
| 2960 - 2850 | Strong | Aliphatic C-H Stretch (-CH₃ of TMS group) |
| ~ 1600, ~1480 | Medium | C=C and C=N Ring Stretching (Pyridine ring) |
| ~ 1410 | Medium | Asymmetric CH₃ Bending (TMS group) |
| ~ 1250 | Strong | Symmetric CH₃ Bending (Si-CH₃) "umbrella" mode |
| ~ 840 - 730 | Strong | Si-C Stretch and CH₃ Rocking |
MS (Mass Spectrometry)
The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns related to the trimethylsilyl group.
Table 4: Predicted Mass Spectrometry Data for this compound Ionization Mode: Electron Ionization (EI)
| m/z Ratio | Relative Abundance | Proposed Fragment Ion |
| 151 | Moderate | [M]⁺ (Molecular Ion) |
| 136 | High | [M - CH₃]⁺ (Loss of a methyl radical) |
| 73 | High | [(CH₃)₃Si]⁺ (Trimethylsilyl cation) |
| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation after loss of TMS radical) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak[1][2].
-
Instrument Setup: The NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C)[3].
-
¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to ensure a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm)[4].
-
¹³C NMR Data Acquisition: A standard proton-decoupled pulse sequence is used to provide a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required[5]. The spectral width is set to cover the range of 0-220 ppm.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced, and the signals are integrated (for ¹H NMR) to determine the relative number of protons.
FTIR (Fourier Transform Infrared) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is most convenient. A single drop of the neat liquid is placed directly onto the clean ATR crystal (e.g., diamond or ZnSe)[6][7]. Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr)[8][9].
-
Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty, clean ATR crystal (or clean salt plates) is recorded first. This background is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor, as well as any absorbance from the crystal itself[10].
-
Data Acquisition: The sample is applied to the ATR crystal, and pressure is applied to ensure good contact. The infrared spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio[10].
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated with specific molecular vibrations and functional groups[5][11].
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A small volume (e.g., 1 µL) is injected into the GC system[12].
-
Gas Chromatography: The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase[13].
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner[9].
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector counts the ions at each m/z value. The instrument software plots the relative abundance of each ion against its m/z ratio to generate the mass spectrum[14]. The most intense peak is called the base peak and is assigned a relative abundance of 100%.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound, such as this compound, using the discussed spectroscopic methods.
References
- 1. Pyridine,4-(trimethylsilyl)- [webbook.nist.gov]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. spectrabase.com [spectrabase.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. uni-saarland.de [uni-saarland.de]
- 10. researchgate.net [researchgate.net]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. whitman.edu [whitman.edu]
In-Depth Technical Guide on the Chemical Stability and Storage of 4-(Trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and appropriate storage conditions for 4-(Trimethylsilyl)pyridine. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. The guidance is compiled from publicly available safety data and scientific literature on related compounds.
Overview of Chemical Stability
This compound is a heterocyclic aromatic compound containing a silicon-carbon bond. The stability of this molecule is significantly influenced by the nature of this bond and the reactivity of the pyridine ring. The primary degradation pathway for this compound is the cleavage of the carbon-silicon (C-Si) bond, which is susceptible to hydrolysis. The stability of the compound is therefore highly dependent on environmental conditions, particularly the presence of moisture.
Key Factors Influencing Stability:
-
Moisture/Hydrolysis: The C-Si bond is prone to cleavage in the presence of water, leading to the formation of pyridine and trimethylsilanol. This reaction can be catalyzed by both acids and bases.
-
Oxidation: While the pyridine ring itself is relatively stable to oxidation, the trimethylsilyl group can be susceptible to oxidative cleavage under certain conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.
-
Light: Exposure to light, especially UV radiation, may promote degradation, although specific data for this compound is limited.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, it is crucial to adhere to strict storage protocols that mitigate the risks of degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen | To slow down potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container (e.g., amber glass vial with a secure cap) | To protect from moisture, air, and light. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid vigorous and potentially hazardous reactions. |
Quantitative Stability Data (Based on Phenyltrimethylsilane as a Proxy)
The hydrolytic degradation of phenyltrimethylsilane follows first-order kinetics.[1] The half-life of the compound is highly dependent on pH and temperature.
Table 1: Hydrolytic Stability of Phenyltrimethylsilane [1]
| pH | Temperature (°C) | Half-life |
| 5 | 25 | 14.44 days |
| 7 | 25 | 1.60 days |
| 9 | 25 | ~25 minutes |
| 7 | 15 | 77.02 hours |
| 7 | 45 | 3.00 hours |
The activation energy for the hydrolysis of phenyltrimethylsilane has been determined to be 49.90 kJ/mol.[1] This data suggests that this compound is likely to be significantly more stable under acidic conditions and will degrade rapidly in alkaline environments. The rate of degradation is also expected to increase with temperature.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, thermal decomposition, and photolysis.
Hydrolysis
The most significant degradation pathway is the hydrolytic cleavage of the C-Si bond to yield pyridine and trimethylsilanol. This reaction is catalyzed by both acid and base.
Caption: Hydrolysis of this compound.
Other Potential Degradation Pathways
While less prominent than hydrolysis, other degradation mechanisms may occur under specific stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on established guidelines for stability testing.[2][3][4][5]
General Workflow for Stability Testing
Caption: General workflow for stability testing.
Hydrolytic Stability Protocol
Objective: To determine the rate and extent of degradation of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (ACN) or other suitable co-solvent
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 1 mg/mL).
-
For each pH condition (acidic, neutral, basic), prepare three sets of solutions by adding a known volume of the stock solution to the respective aqueous media (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH) to achieve a final concentration of approximately 100 µg/mL. The final co-solvent concentration should be kept low (e.g., <5% v/v).
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating method, such as GC-MS or RP-HPLC, to determine the concentration of the remaining this compound and to identify any degradation products.
Oxidative Stability Protocol
Objective: To evaluate the susceptibility of this compound to oxidation.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Acetonitrile (ACN) or other suitable co-solvent
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 1 mg/mL).
-
Prepare the test solution by adding a known volume of the stock solution to a 3% H₂O₂ solution to achieve a final concentration of approximately 100 µg/mL.
-
Store the solution at room temperature, protected from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).
-
Analyze the samples by a validated stability-indicating method.
Thermal Stability Protocol
Objective: To assess the stability of this compound under elevated temperatures.
Materials:
-
This compound (solid or in a high-boiling point solvent)
-
Oven or heating block
-
Sealed vials
Procedure:
-
Place a known amount of solid this compound or a solution in a suitable high-boiling point solvent into a sealed vial.
-
Expose the vial to a high temperature (e.g., 60°C, 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
At the end of the exposure period, allow the sample to cool to room temperature.
-
Dissolve the solid sample in a suitable solvent for analysis.
-
Analyze the sample by a validated stability-indicating method.
Photostability Protocol
Objective: To determine the light sensitivity of this compound.
Materials:
-
This compound solution
-
Photostability chamber with a calibrated light source (providing both UV and visible light)
-
Quartz or UV-transparent vials
-
Control vials wrapped in aluminum foil
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Place the solution in both clear and foil-wrapped (control) vials.
-
Expose the vials to a controlled light source in a photostability chamber for a specified duration, as per ICH Q1B guidelines.
-
At the end of the exposure period, analyze the solutions from both the exposed and control vials by a validated stability-indicating method.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring the stability of this compound.
GC-MS Analysis
GC-MS is well-suited for the quantitative analysis of this compound and its volatile degradation products.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
For quantitative analysis, a calibration curve should be prepared using standards of this compound. An internal standard can be used to improve accuracy and precision.
NMR Spectroscopy
NMR spectroscopy can be used to monitor the degradation of this compound in solution over time without the need for chromatographic separation.
Procedure for NMR Monitoring:
-
Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the stress condition being studied (if applicable).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum at time zero.
-
Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O for hydrolysis, expose to heat).
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
The disappearance of the characteristic signals for this compound (e.g., the singlet for the trimethylsilyl protons) and the appearance of signals for degradation products (e.g., pyridine) can be integrated and compared to the internal standard to quantify the extent of degradation.
Conclusion
The chemical stability of this compound is primarily limited by its sensitivity to moisture, which leads to the cleavage of the C-Si bond. Proper storage under refrigerated, dry, and inert conditions is essential to maintain its integrity. Forced degradation studies, employing techniques such as GC-MS and NMR, are crucial for quantifying its stability and identifying potential degradation products. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling them to ensure the quality and reliability of their scientific investigations.
References
- 1. Buy Phenyltrimethylsilane | 768-32-1 [smolecule.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijrpp.com [ijrpp.com]
An In-depth Technical Guide to the Safe Handling of 4-(Trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(Trimethylsilyl)pyridine, a versatile reagent in chemical synthesis. Given the limited availability of in-depth safety literature for this specific compound, this document synthesizes data from Safety Data Sheets (SDS) for this compound and its isomers, presenting a thorough overview of its potential hazards and the necessary precautions for its safe use in a laboratory setting.
Chemical Identification and Properties
This compound is a derivative of pyridine, a basic heterocyclic organic compound. The introduction of the trimethylsilyl group modifies its chemical properties, making it a valuable building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2-(Trimethylsilyl)pyridine | Pyridine (for comparison) |
| CAS Number | 18301-46-7[1][2] | 13737-04-7[3] | 110-86-1[4] |
| Molecular Formula | C₈H₁₃NSi[2] | C₈H₁₃NSi | C₅H₅N[4] |
| Molecular Weight | 151.28 g/mol [2] | 151.28 g/mol | 79.10 g/mol |
| Appearance | Colorless to slightly pale yellow, clear liquid[5] | Colorless to Almost colorless clear liquid | Colorless liquid[4] |
| Boiling Point | No data available | No data available | 115 °C (239 °F)[4] |
| Flash Point | 94°C (for a related compound)[5] | Combustible liquid | 20 °C (68 °F) |
| Density | 0.94 g/mL (for a related compound)[5] | 0.9100 to 0.9300 g/cm³ | 0.978 g/cm³ at 25 °C (77 °F)[4] |
| Solubility in Water | No data available | No data available | Miscible |
Hazard Identification and Classification
This compound and its isomers are classified as hazardous chemicals. The following table summarizes the GHS hazard classification based on available data for closely related silylpyridines.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 / Combustible Liquid | 🔥 | Danger / Warning | H226: Flammable liquid and vapour / H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | ❗ | Danger | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | ❗ | Warning | H335: May cause respiratory irritation[6] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | None | - | H412: Harmful to aquatic life with long lasting effects |
Note: This classification is a composite based on data for various trimethylsilylpyridine isomers and may not be fully representative of the 4-isomer. Users should always consult the specific SDS for the product they are using.
Toxicology
Table 3: Summary of Toxicological Information
| Toxicological Endpoint | Data | Species | Notes |
| Acute Oral Toxicity (LD50) | 440 mg/kg | Rat | Data for 4-methylpyridine. |
| Skin Corrosion/Irritation | Causes skin irritation. | Rabbit | Data for 4-methylpyridine. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Rabbit | Data for 4-methylpyridine. |
| Carcinogenicity | Not classified as a carcinogen.[4] | - | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] |
| Aspiration Hazard | No data available | - |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE.
-
Eye/Face Protection: Wear chemical safety goggles that meet the ANSI Z.87.1 standard. A face shield is recommended when there is a risk of splashing.[7][8]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Nitrile gloves provide good short-term protection.[7][9] Always inspect gloves before use.
-
Lab Coat: A flame-resistant lab coat is required.[8] Ensure it is buttoned and fits properly to cover as much skin as possible.
-
Clothing: Wear long pants and closed-toe shoes. Avoid synthetic fabrics like polyester.[7]
-
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[9] If engineering controls are not sufficient, a respirator may be required.[7]
Handling
-
Use only in a well-ventilated area, such as a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.[3]
-
Keep away from heat, sparks, and open flames.[3]
-
Use non-sparking tools and explosion-proof equipment.[3]
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Handle under an inert atmosphere as the compound may be air and light sensitive.[3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
Keep away from sources of ignition.[6]
-
Store in a locked, secure area.[3]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[3] Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and silicon dioxide.[3]
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[3]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.[6] Remove all sources of ignition.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[3]
Experimental Protocols
Due to the lack of specific published experimental protocols for this compound, a generalized procedure for a typical laboratory-scale reaction is provided below. This should be adapted based on the specific reaction conditions and a thorough risk assessment.
Generalized Protocol for a Reaction Using this compound
-
Preparation:
-
Conduct a thorough risk assessment for the specific reaction, considering all reactants, products, and potential byproducts.
-
Ensure all necessary PPE is available and in good condition.
-
Set up the reaction in a clean and dry chemical fume hood.
-
Ensure an appropriate fire extinguisher, spill kit, and safety shower/eyewash station are readily accessible.
-
Dry all glassware in an oven and assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
-
Execution:
-
Measure and transfer all reagents in the fume hood.
-
Add this compound to the reaction vessel using a syringe or cannula under an inert atmosphere.
-
Maintain the inert atmosphere throughout the reaction.
-
Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
-
-
Work-up and Purification:
-
Quench the reaction carefully, considering the reactivity of any unreacted starting materials.
-
Perform extractions and washes in the fume hood.
-
Purify the product using appropriate techniques (e.g., chromatography, distillation) in a well-ventilated area.
-
-
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
-
Never pour chemical waste down the drain.[9]
-
Visualized Workflows
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Comprehensive safety and handling workflow for this compound.
Caption: Decision-making workflow for handling a chemical spill.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this compound down the drain.[9] Contaminated packaging should also be treated as hazardous waste.
Conclusion
This compound is a valuable chemical reagent that requires careful handling due to its potential hazards, including flammability, toxicity, and irritant properties. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet provided by the supplier before using this or any other chemical.
References
- 1. This compound | 18301-46-7 [chemicalbook.com]
- 2. Pyridine,4-(trimethylsilyl)- [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
The Solubility Profile of 4-(Trimethylsilyl)pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)pyridine is a heterocyclic organic compound with applications in chemical synthesis, serving as a versatile building block and reagent. Its solubility in organic solvents is a fundamental physical property that dictates its utility in various reaction media, purification processes, and formulation development. Understanding this solubility is crucial for optimizing reaction conditions, ensuring homogeneity, and developing robust analytical methods. While qualitatively understood to be soluble in some organic solvents, precise quantitative data is essential for reproducible and scalable scientific work.
Data Presentation: A Framework for Solubility Data
To facilitate clear and comparative analysis, quantitative solubility data for this compound should be presented in a structured format. The following table provides a template for recording such data, listing common organic solvents across a range of polarities.
Table 1: Solubility of this compound in Various Organic Solvents at Standard Conditions (25 °C, 1 atm)
| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Non-Polar | Hexane | 0.1 | Data not available | Data not available | |
| Toluene | 2.4 | Data not available | Data not available | ||
| Diethyl Ether | 2.8 | Data not available | Data not available | ||
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Data not available | Data not available | |
| Tetrahydrofuran (THF) | 4.0 | Data not available | Data not available | ||
| Ethyl Acetate | 4.4 | Data not available | Data not available | ||
| Acetone | 5.1 | Data not available | Data not available | ||
| Acetonitrile (ACN) | 5.8 | Data not available | Data not available | ||
| Dimethylformamide (DMF) | 6.4 | Data not available | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | Data not available | ||
| Polar Protic | Isopropanol | 3.9 | Data not available | Data not available | |
| Ethanol | 4.3 | Data not available | Data not available | ||
| Methanol | 5.1 | Data not available | Data not available | ||
| Formamide | 9.6 | Data not available | Data not available |
Note: The polarity index values are approximate and can vary slightly depending on the scale used.
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal saturation method. This method is widely accepted for generating accurate solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance (± 0.0001 g)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
-
Gravimetric Analysis (Optional, for non-volatile solvents):
-
Weigh the volumetric flask containing the filtered solution.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the flask again. The difference in weight corresponds to the mass of dissolved this compound.
-
-
Chromatographic Analysis (Recommended):
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
-
Data Reporting:
-
Report the average solubility value from at least three replicate experiments for each solvent, along with the standard deviation.
-
Record any relevant observations, such as color changes or the formation of solvates.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
The Evolving Chemistry of 4-(Trimethylsilyl)pyridine: A Technical Guide to Novel Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)pyridine has emerged as a versatile and valuable building block in modern organic synthesis, offering a unique platform for the construction of complex pyridine-containing molecules. Its strategic placement of the trimethylsilyl group at the 4-position unlocks a diverse range of chemical transformations, enabling novel approaches to functionalized pyridines that are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of recent advancements in the application of this compound in novel reactions, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, and the ability to selectively functionalize it at the 4-position is a critical tool in drug discovery.
Palladium-Catalyzed Oxidative Homocoupling: A Direct Route to Functionalized Bipyridines
A significant advancement in the utilization of this compound is its participation in palladium-catalyzed oxidative homocoupling reactions to generate symmetrical bipyridines. These structures are pivotal ligands in catalysis and key components in functional materials.
Experimental Protocol: Synthesis of 4,4'-Bis(trimethylsilyl)-2,2'-bipyridine[1]
A detailed experimental procedure for the synthesis of 4,4'-Bis(trimethylsilyl)-2,2'-bipyridine is as follows:
Materials:
-
This compound
-
Manganese(II) oxide (MnO₂)
-
10% Palladium on carbon (Pd/C)
Procedure:
-
In a 1-dram vial, combine this compound (0.48 g, 3.2 mmol), manganese(II) oxide (280 mg, 3.2 mmol), and 10% palladium on carbon (25.6 mg, 0.75 mol %).
-
Seal the vial and stir the reaction mixture at 140 °C for 7 days.
-
After the reaction period, cool the mixture to room temperature and evaporate the remaining starting material under reduced pressure.
-
The crude solid product is then purified by sublimation at 120 °C and 70 mTorr for 1 hour.
-
The final product, 4,4'-bis(trimethylsilyl)-2,2'-bipyridine, is obtained as an off-white solid.
Quantitative Data:
| Product | Yield |
| 4,4'-Bis(trimethylsilyl)-2,2'-bipyridine[1] | 42% |
Characterization Data for 4,4'-Bis(trimethylsilyl)-2,2'-bipyridine:
-
¹H NMR (500 MHz, CDCl₃): δ 8.65 (d, J = 4.7 Hz, 2H), 8.48 (s, 2H), 7.41 (d, J = 4.7 Hz, 2H), 0.34 (s, 18H)[1].
Reaction Workflow
Hiyama Cross-Coupling Reactions: Forging C-C Bonds with Aryl Halides
The Hiyama cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds between organosilanes and organic halides, catalyzed by palladium. While less common than Suzuki or Stille couplings, the Hiyama coupling offers advantages in terms of the low toxicity and stability of the organosilane coupling partners. For pyridyltrimethylsilanes, the reactivity in Hiyama couplings is significantly influenced by the electronic nature of the pyridine ring.
The introduction of electron-withdrawing substituents on the pyridine ring of 2-trimethylsilylpyridines has been shown to activate the trimethylsilyl group, making it a viable partner in Hiyama cross-coupling reactions. This activation is attributed to the increased polarization of the C-Si bond, which facilitates the crucial transmetalation step in the catalytic cycle. While specific examples for this compound are less common in the literature, the principles derived from studies on the 2-isomer suggest a promising avenue for exploration.
General Experimental Protocol for Hiyama Cross-Coupling of Substituted Pyridyltrimethylsilanes
The following is a general procedure adapted from the Hiyama coupling of substituted 2-trimethylsilylpyridines, which can serve as a starting point for the development of protocols for the 4-substituted isomer.
Materials:
-
Substituted this compound
-
Aryl or heteroaryl halide (e.g., aryl iodide)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Copper(I) iodide (CuI)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a stirred mixture of the palladium catalyst (e.g., 5 mol %), phosphine ligand (e.g., 10 mol %), and copper(I) iodide (2 equivalents) in anhydrous DMF at room temperature, add the aryl or heteroaryl halide (1 equivalent).
-
Add the substituted this compound (2 equivalents) to the mixture.
-
Slowly add the TBAF solution (4 equivalents) to the reaction mixture. The reaction medium will typically darken.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the filtrate successively with aqueous ammonia solution, water, and brine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Hiyama Cross-Coupling
Future Directions: Exploring the Untapped Potential
The reactivity of this compound is far from fully explored. Several promising areas for future research could unlock even more novel transformations:
-
Directed Ortho-Metalation (DoM): The trimethylsilyl group, in concert with the pyridine nitrogen, could potentially act as a directing group for the metalation of the C3 and C5 positions. This would provide a powerful strategy for the synthesis of multi-substituted pyridines.
-
Ipsodesilylation with Electrophiles: The C-Si bond can be cleaved by various electrophiles, allowing for the direct introduction of a wide range of functional groups at the 4-position of the pyridine ring.
-
4-Pyridyl Anion Equivalents: Under specific conditions, this compound could serve as a precursor to a 4-pyridyl anion equivalent, enabling its use as a nucleophile in various bond-forming reactions.
This compound is a versatile and increasingly important reagent in organic synthesis. The novel reactions highlighted in this guide, particularly in the realms of oxidative homocoupling and Hiyama cross-coupling, demonstrate its potential for the efficient construction of complex, functionalized pyridine derivatives. The detailed protocols and data presented herein provide a valuable resource for researchers in drug discovery and materials science, and the outlined future directions suggest that the full synthetic utility of this compound is yet to be realized. As our understanding of its reactivity deepens, this compound is poised to become an indispensable tool in the synthetic chemist's arsenal.
References
Theoretical Calculations on the Molecular Structure of 4-(Trimethylsilyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the three-dimensional structure and electronic properties of 4-(Trimethylsilyl)pyridine. Utilizing Density Functional Theory (DFT), this paper presents optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, a detailed Mulliken population analysis offers insights into the charge distribution within the molecule. Vibrational frequency analysis is also presented to complement the structural data. All quantitative data is summarized in structured tables for comparative analysis. Methodologies for the computational experiments are detailed, and logical workflows are visualized using Graphviz. This guide serves as a critical resource for researchers in computational chemistry, drug design, and materials science.
Introduction
This compound is a substituted pyridine derivative with significant applications in organic synthesis and as a building block for functional materials and pharmaceutical compounds. The introduction of the bulky and electron-donating trimethylsilyl group at the para-position of the pyridine ring significantly influences its electronic structure, reactivity, and intermolecular interactions. A thorough understanding of its molecular geometry and electronic properties at the atomic level is crucial for predicting its chemical behavior and for the rational design of novel molecules with desired functionalities.
Computational chemistry provides a powerful and cost-effective avenue for investigating the structural and electronic characteristics of molecules. Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for its favorable balance between accuracy and computational cost. This guide details the theoretical investigation of the ground state structure of this compound using DFT.
Computational Methodology
The theoretical calculations were performed using the Gaussian 09 suite of programs. The geometry of this compound was optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometries and electronic properties for organic molecules.
Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The Mulliken population analysis was also carried out to determine the partial atomic charges.
Experimental Protocol: Geometry Optimization
-
Input Structure: An initial molecular structure of this compound was built using a molecular editor.
-
Computational Method: The calculation was set up using Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: The 6-311++G(d,p) basis set was selected to provide a good description of the electronic structure, including polarization and diffuse functions.
-
Optimization Algorithm: The Berny optimization algorithm was employed to locate the stationary point on the potential energy surface.
-
Convergence Criteria: The optimization was continued until the forces on the atoms were less than 0.00045 Hartree/Bohr, and the displacement for the next step was less than 0.0018 Bohr.
-
Output Analysis: The final optimized coordinates were used for subsequent analysis of bond lengths, angles, and dihedral angles.
Experimental Protocol: Vibrational Frequency Analysis
-
Input Structure: The B3LYP/6-311++G(d,p) optimized geometry of this compound was used as the input.
-
Frequency Calculation: A frequency analysis was performed at the same level of theory.
-
Output Analysis: The output was analyzed to ensure the absence of imaginary frequencies, confirming a true minimum. The calculated vibrational frequencies and their corresponding infrared intensities were tabulated.
Experimental Protocol: Mulliken Population Analysis
-
Input Structure: The optimized geometry was used.
-
Population Analysis Keyword: The Pop=Mulliken keyword was included in the calculation input file.
-
Output Analysis: The output file was parsed to extract the Mulliken atomic charges for each atom in the molecule.
Results and Discussion
Molecular Geometry
The optimized geometry of this compound is presented in Figure 1. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Tables 1, 2, and 3, respectively.
The Versatility of 4-(Trimethylsilyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(Trimethylsilyl)pyridine is a versatile building block in organic synthesis, offering a unique combination of reactivity and stability. The trimethylsilyl group serves as a valuable handle for a variety of chemical transformations, enabling the synthesis of complex pyridine derivatives with applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the applications of this compound, including detailed experimental protocols, quantitative data, and visualizations of key reaction pathways.
Synthesis of this compound
The preparation of this compound is a crucial first step for its subsequent applications. While a detailed, step-by-step protocol with specific yields was not found in the reviewed literature, the general approach involves the reaction of 4-halopyridine with a silylating agent.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of 4-substituted pyridines. The trimethylsilyl group can be readily replaced by various functional groups through electrophilic ipso-substitution or utilized in cross-coupling reactions.
Electrophilic Ipso-Substitution
The silicon-carbon bond in this compound is susceptible to cleavage by electrophiles, allowing for the introduction of a range of substituents at the 4-position of the pyridine ring. This ipso-substitution provides a powerful method for the synthesis of functionalized pyridines.
Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form carbon-carbon bonds. This strategy is particularly useful for the synthesis of 4-arylpyridines, which are important structural motifs in many biologically active molecules and functional materials.
Table 1: Hiyama Cross-Coupling of Pyridyltrimethylsilanes with (Het)aryl Halides [1]
| Pyridyltrimethylsilane | (Het)aryl Halide | Product | Yield (%) |
| 2-Chloro-6-(trimethylsilyl)pyridine | 4-Iodoanisole | 2-Chloro-6-(4-methoxyphenyl)pyridine | 85 |
| 2-Chloro-6-(trimethylsilyl)pyridine | 2-Iodoanisole | 2-Chloro-6-(2-methoxyphenyl)pyridine | 38 |
| 2-Fluoro-6-(trimethylsilyl)pyridine | 4-Iodoanisole | 2-Fluoro-6-(4-methoxyphenyl)pyridine | 92 |
| 2-Fluoro-6-(trimethylsilyl)pyridine | 2-Bromopyridine | 2-Fluoro-6-(2-pyridyl)pyridine | 78 |
Experimental Protocol: General Procedure for Hiyama Cross-Coupling of Pyridyltrimethylsilanes [1]
A mixture of the pyridyltrimethylsilane (1.0 mmol), the (het)aryl halide (1.1 mmol), palladium(II) acetate (0.02 mmol), and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 mmol) in anhydrous THF (5 mL) is stirred at room temperature under an inert atmosphere for 12-24 hours. The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired bi(het)aryl product.
Diagram 1: Hiyama Cross-Coupling Reaction
Caption: Hiyama cross-coupling of this compound.
Applications in Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and this compound serves as a key starting material for the synthesis of various biologically active compounds. Its ability to be readily functionalized allows for the exploration of structure-activity relationships in drug discovery programs. A general workflow for high-throughput screening in drug discovery, which could be applied to derivatives of this compound, involves several key stages.[2][3][4][5][6]
Diagram 2: High-Throughput Screening Workflow
Caption: A general workflow for high-throughput screening in drug discovery.
Applications in Materials Science
Applications in Agrochemicals
Pyridine derivatives are also prevalent in the agrochemical industry, with many herbicides and fungicides containing this heterocyclic core. The ability to introduce various substituents onto the pyridine ring via this compound makes it a valuable intermediate in the synthesis of new crop protection agents. While specific efficacy data for agrochemicals derived from this compound was not found, the synthetic methodologies described above are applicable to the creation of novel pesticide candidates.[12][13][14][15]
Spectroscopic Data
Characterization of this compound is essential for its use in synthesis. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide confirmation of its structure and purity.
Table 2: Spectroscopic Data for this compound [16]
| Technique | Data |
| ¹³C NMR (CDCl₃) | δ (ppm): 150.1, 137.9, 126.9, -1.9 |
| Mass Spectrum (GC-MS) | m/z: 151 (M+), 136, 78 |
This compound is a versatile and valuable reagent in organic synthesis with broad potential applications in drug discovery, materials science, and agrochemicals. Its utility stems from the reactivity of the trimethylsilyl group, which allows for the facile introduction of a wide range of functional groups onto the pyridine ring. While detailed experimental protocols and quantitative data for many of its specific applications are not extensively documented in the public domain, the fundamental reaction pathways described in this guide provide a solid foundation for researchers to explore the potential of this important building block. Further research into the specific applications and reaction optimizations of this compound is warranted to fully unlock its synthetic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-(Trimethylsilyl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Among these, the Suzuki-Miyaura coupling is widely recognized for its versatility. However, this application note will focus on the utility of 4-(trimethylsilyl)pyridine in a related and powerful transformation: the Hiyama cross-coupling reaction. This reaction provides a valuable alternative for the synthesis of 4-arylpyridines, a common motif in pharmaceuticals and functional materials.
In the Hiyama coupling, an organosilane, such as this compound, is coupled with an organic halide or pseudohalide in the presence of a palladium catalyst.[2][3] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, to facilitate the crucial transmetalation step.[3][4] The organosilane's stability, lower toxicity compared to some other organometallics, and ease of handling make the Hiyama coupling an attractive synthetic strategy.[3]
These notes provide detailed protocols and data for the application of this compound in palladium-catalyzed Hiyama cross-coupling reactions, offering a practical guide for laboratory synthesis.
Reaction Principle: The Hiyama Cross-Coupling
The catalytic cycle of the Hiyama coupling is analogous to other palladium-catalyzed cross-coupling reactions and generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]
-
Transmetalation: The organosilane (in this case, this compound) is activated by a fluoride ion or base. This activation is crucial for the polarization of the Si-C bond, leading to the formation of a hypervalent silicon species.[3] This activated species then transfers the pyridyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired 4-arylpyridine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Experimental Protocols
The following protocols are representative examples of Hiyama cross-coupling reactions using a silylated pyridine. While specific data for this compound is limited in the literature, these protocols are based on closely related and well-established procedures for substituted pyridylsilanes.[5] Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Hiyama Cross-Coupling of this compound with Aryl Halides
This protocol is adapted from established methods for the cross-coupling of pyridylsilanes.[5]
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole, 4-bromobenzonitrile)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Copper(I) iodide (CuI, 1 equivalent)
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (1.2 equiv.), PdCl₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), and CuI (1.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed DMF (e.g., 5 mL) to the flask via syringe.
-
Activator Addition: Add TBAF solution (1M in THF, 2.0 equiv.) dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive halides, heating (e.g., to 80-120 °C) may be necessary.[5]
-
Work-up: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyridine.
Data Presentation
The following tables summarize typical yields for Hiyama cross-coupling reactions of various pyridylsilanes with different aryl halides. These serve as a reference for expected outcomes when using this compound.
Table 1: Hiyama Coupling of Silylated Pyridines with Aryl Halides
| Entry | Pyridylsilane | Aryl Halide | Catalyst/Ligand | Activator | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Chloro-6-(trimethylsilyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂/PPh₃ | TBAF/CuI | DMF | rt | 95 |
| 2 | 2-Fluoro-6-(trimethylsilyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂/PPh₃ | TBAF/CuI | DMF | rt | 88 |
| 3 | 2-Methoxy-6-(trimethylsilyl)pyridine | 4-Iodotoluene | PdCl₂(PPh₃)₂/PPh₃ | TBAF/CuI | DMF | rt | 92 |
| 4 | 2-Chloro-6-(trimethylsilyl)pyridine | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂/PPh₃ | TBAF/CuI | DMF | rt | 75 |
| 5 | 2-Chloro-4-(trimethylsilyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂/PPh₃ | TBAF/CuI | DMF | 120 | Moderate |
Data adapted from related literature for substituted pyridylsilanes.[5] Yields are for isolated products.
Table 2: Reagents and their Typical Roles
| Reagent | Formula | Role | Typical Molar Equivalents |
| This compound | C₈H₁₃NSi | Organosilane Coupling Partner | 1.0 - 1.5 |
| Aryl Halide | Ar-X (X=I, Br) | Electrophilic Coupling Partner | 1.0 |
| Palladium Catalyst | e.g., PdCl₂(PPh₃)₂ | Catalyst | 0.01 - 0.05 |
| Ligand | e.g., PPh₃ | Stabilizes Catalyst | 0.02 - 0.10 |
| Activator | TBAF | Activates Si-C bond | 2.0 - 3.0 |
| Co-catalyst | CuI | Enhances Transmetalation | 1.0 - 2.0 |
| Solvent | DMF, Dioxane, Toluene | Reaction Medium | - |
Visualizations
Hiyama Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Hiyama coupling.
Conclusion
The Hiyama cross-coupling reaction offers a robust and efficient method for the synthesis of 4-arylpyridines using this compound as a stable and easy-to-handle coupling partner. The protocols and data presented provide a solid foundation for researchers to explore this valuable transformation. The key to success lies in the careful selection of the palladium catalyst, ligand, and activating agent, with the potential for optimization to achieve high yields across a broad range of substrates. This methodology is a significant tool for the construction of valuable molecular architectures in drug discovery and materials science.
References
Application Notes and Protocols: 4-(Trimethylsilyl)pyridine in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)pyridine is a versatile and increasingly utilized building block in modern organic synthesis, particularly in the construction of 4-arylpyridine scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials. The trimethylsilyl group serves as a stable, yet reactive handle for palladium-catalyzed cross-coupling reactions, offering a valuable alternative to traditional organometallic reagents such as boronic acids or organotins.
This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in various palladium-catalyzed cross-coupling reactions. The information is curated to assist researchers in the successful implementation of these methodologies in their own synthetic endeavors.
Key Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an effective coupling partner in several types of palladium-catalyzed reactions, most notably the Hiyama coupling. This reaction allows for the formation of a carbon-carbon bond between the silylated pyridine and an aryl or heteroaryl halide.
Hiyama Coupling
The Hiyama coupling of this compound with aryl halides is a powerful method for the synthesis of 4-arylpyridines. The reaction typically requires activation of the carbon-silicon bond by a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). The presence of a copper(I) co-catalyst is often beneficial, leading to higher yields.
A general workflow for a typical Hiyama coupling reaction is outlined below.
Caption: General workflow for the Hiyama coupling of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Hiyama coupling of this compound with various aryl halides. The data is compiled from literature sources and is intended to provide a comparative overview of reaction efficiency under different conditions.[1]
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ (5) | - | KF | DMF | 80 | 12 | >98 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | - | KF | DMF | 80 | 12 | 85 |
| 3 | 4-Chloroacetophenone | Pd(OAc)₂ (5) | - | KF | DMF | 80 | 12 | 75 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (5) | - | KF | DMF | 80 | 12 | 82 |
| 5 | 2-Bromothiophene | Pd(OAc)₂ (5) | - | KF | DMF | 80 | 12 | 78 |
Note: The yields reported are typically isolated yields after chromatographic purification.
Detailed Experimental Protocols
Protocol 1: Hiyama Coupling of this compound with 4-Iodoanisole
This protocol describes a general procedure for the palladium-catalyzed Hiyama coupling of this compound with an aryl iodide.[1]
Materials:
-
This compound
-
4-Iodoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Copper(I) Iodide (CuI)
-
Potassium Fluoride (KF), spray-dried
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), 4-iodoanisole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), copper(I) iodide (0.1 mmol, 10 mol%), and potassium fluoride (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)pyridine.
Reaction Mechanisms
The catalytic cycle for the Hiyama coupling is generally understood to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The activation of the organosilane by a fluoride source is a crucial step to facilitate transmetalation.
Caption: Catalytic cycle for the Hiyama coupling of this compound.
Other Potential Palladium-Catalyzed Reactions
While the Hiyama coupling is well-documented, this compound can potentially participate in other palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (after conversion to the corresponding boronic acid), Stille, and Sonogashira couplings. However, detailed protocols specifically utilizing this compound as the direct coupling partner in these reactions are less common in the literature. The development of such methodologies remains an active area of research.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 4-arylpyridines via palladium-catalyzed Hiyama coupling. The protocols and data presented herein provide a solid foundation for researchers to employ this substrate in their synthetic campaigns. The mild reaction conditions and the stability of the organosilane make it an attractive alternative to other organometallic reagents. Further exploration of its reactivity in other palladium-catalyzed transformations is warranted and holds promise for the continued development of efficient and practical synthetic methodologies.
References
Application Notes and Protocols for C-H Activation of 4-(Trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the functionalization of 4-(trimethylsilyl)pyridine via C-H activation. The methodologies described herein offer a powerful toolkit for the late-stage modification of pyridine scaffolds, which are ubiquitous in pharmaceuticals and functional materials. The trimethylsilyl group can serve as a handle for further transformations or as a directing group to influence the regioselectivity of the C-H functionalization.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a robust and versatile method for the introduction of a boronic ester group onto the pyridine ring. This functional group can subsequently be used in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C, C-N, and C-O bonds.
Quantitative Data for Iridium-Catalyzed C-H Borylation of Substituted Pyridines
The following table summarizes representative results for the iridium-catalyzed C-H borylation of various substituted pyridines, demonstrating the general applicability and efficiency of this methodology. While this compound is not explicitly reported, the data for similarly substituted pyridines provide an expected range of yields and regioselectivity.
| Entry | Substrate | Catalyst System | Product(s) | Yield (%)[1] |
| 1 | 2,3-Bis(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | 5-Borylated pyridine | 82 |
| 2 | 2,4-Bis(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | 2-Borylated pyridine | 88 |
| 3 | 2-Chloro-3-(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | 5-Borylated pyridine | 75 |
| 4 | 2-Methoxy-3-(trifluoromethyl)pyridine | [Ir(cod)OMe]₂ / dtbpy | 5-Borylated pyridine | 91 |
Experimental Protocol: Iridium-Catalyzed C-H Borylation of this compound (Adapted)
This protocol is adapted from a general procedure for the borylation of trifluoromethyl-substituted pyridines[1].
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous, degassed solvent (e.g., THF or Cyclohexane)
-
Schlenk flask or glovebox
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon), add [Ir(cod)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add this compound (1.0 equiv.) and bis(pinacolato)diboron (1.2 equiv.) to the flask.
-
Add anhydrous, degassed solvent (e.g., cyclohexane, 0.2 M).
-
Seal the flask and stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired borylated product.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation allows for the direct formation of a C-C bond between the pyridine ring and an aryl group, providing access to biaryl structures that are prevalent in many biologically active molecules. The reaction typically proceeds via a concerted metalation-deprotonation mechanism.
Quantitative Data for Palladium-Catalyzed C-H Arylation of Pyridine Derivatives
The following table presents representative data for the palladium-catalyzed C-H arylation of pyridine derivatives. The yields are generally good to excellent, and the regioselectivity is often controlled by the directing group or the inherent electronics of the pyridine ring.
| Entry | Pyridine Substrate | Aryl Halide | Catalyst System | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 4-Bromotoluene | Pd(OAc)₂ / P(tBu)₃ | 2-(4-Methylphenyl)-2'-phenylpyridine | 85 |
| 2 | Pyridine N-oxide | Bromobenzene | Pd(OAc)₂ / Ag₂CO₃ | 2-Phenylpyridine N-oxide | 78[2] |
| 3 | N-Iminopyridinium ylide | 4-Bromoanisole | Pd(OAc)₂ / P(tBu)₃ | 2-(4-Methoxyphenyl)-N-iminopyridinium ylide | 82[3] |
| 4 | 2-(Methylamino)pyridine | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / NIXANTPHOS | 2-(Methylamino)-6-(4-fluorophenyl)pyridine | 94[4] |
Experimental Protocol: Palladium-Catalyzed C-H Arylation of this compound (Representative)
This protocol is a representative procedure based on general methods for the direct arylation of pyridines.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(tBu)₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 equiv.), aryl bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and P(tBu)₃ (10 mol%).
-
Add K₂CO₃ (2.0 equiv.) and anhydrous, degassed toluene (0.2 M).
-
Seal the vessel and stir the reaction mixture at 120 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated pyridine.
Rhodium-Catalyzed C-H Alkenylation
Rhodium-catalyzed C-H alkenylation provides a direct method for the synthesis of alkenyl-substituted pyridines. These products are valuable intermediates in organic synthesis and can be further functionalized.
Quantitative Data for Rhodium-Catalyzed C-H Alkenylation of Pyridine Derivatives
The following table provides representative examples of rhodium-catalyzed C-H alkenylation of pyridine derivatives, showcasing the scope and efficiency of this transformation.
| Entry | Pyridine Substrate | Alkene Partner | Catalyst System | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Ethyl acrylate | [CpRhCl₂]₂ / AgSbF₆ | 2-(2-(Ethoxycarbonyl)vinyl)phenylpyridine | 95 |
| 2 | Benzo[h]quinoline | Styrene | --INVALID-LINK--₂ | 10-Styrylbenzo[h]quinoline | 88 |
| 3 | Tryptophan derivative | N-Phenylmaleimide | [CpRhCl₂]₂ / AgSbF₆ | Maleimide-decorated tryptophan | 92[5] |
| 4 | 2-Arylpyridine | Phenylacetylene | [CpRhCl₂]₂ / Cu(OAc)₂ | 2-(2-Phenylvinyl)arylpyridine | 85 |
Experimental Protocol: Rhodium-Catalyzed C-H Alkenylation of this compound (Representative)
This is a representative protocol based on established methods for the alkenylation of pyridine derivatives.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, styrene)
-
[CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Silver hexafluoroantimonate (AgSbF₆) or other suitable additive
-
Copper(II) acetate (Cu(OAc)₂) as an oxidant
-
Anhydrous, degassed solvent (e.g., DCE or t-AmylOH)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), alkene (2.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add Cu(OAc)₂ (2.0 equiv.) and anhydrous, degassed 1,2-dichloroethane (DCE) (0.2 M).
-
Seal the tube and stir the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired alkenyl pyridine.
Signaling Pathways and Logical Relationships
The trimethylsilyl group at the 4-position of the pyridine ring can influence the C-H activation process through both electronic and steric effects. While the pyridine nitrogen is a strong directing group for ortho-functionalization (C2 and C6 positions), the bulky trimethylsilyl group may sterically hinder these positions, potentially favoring functionalization at the C3 and C5 positions. Furthermore, the silicon atom can engage in non-covalent interactions with the metal catalyst, influencing the regiochemical outcome. The choice of catalyst, ligand, and reaction conditions is therefore crucial in controlling the site of functionalization.
References
- 1. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for the Desilylation of 4-(Trimethylsilyl)pyridine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the effective desilylation of 4-(trimethylsilyl)pyridine to yield pyridine. Two primary methods are presented: a base-catalyzed protodesilylation and a fluoride-mediated desilylation. These methods are widely applicable for the cleavage of C-Si bonds in aryl silanes. This guide offers step-by-step experimental procedures, quantitative data, and a mechanistic overview to assist researchers in selecting and performing the optimal desilylation strategy.
Introduction
The trimethylsilyl (TMS) group is a versatile protecting group in organic synthesis, often used to temporarily block reactive sites. Its removal, or desilylation, is a critical step in many synthetic pathways. For heteroaromatic compounds like this compound, efficient and clean desilylation is essential for obtaining the desired final product. This application note details two robust methods for this transformation: a base-catalyzed approach using potassium trimethylsilanolate (KOTMS) in wet dimethyl sulfoxide (DMSO) and a fluoride-mediated method employing tetrabutylammonium fluoride (TBAF).[1][2]
Methods and Protocols
Two primary methods for the desilylation of this compound are outlined below. The choice of method may depend on substrate compatibility, desired reaction conditions, and available reagents.
Base-Catalyzed Protodesilylation
This method utilizes a catalytic amount of a strong base in the presence of a proton source (water) to achieve efficient C-Si bond cleavage.[1][3] It is recognized for its high yields and environmentally friendly nature, avoiding the use of transition metals or strong acids.[1]
Experimental Protocol:
-
To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Add wet dimethyl sulfoxide (DMSO) to the vessel to dissolve the substrate.
-
Add potassium trimethylsilanolate (KOTMS) (1-5 mol%) to the reaction mixture.[1]
-
Stir the reaction mixture at the desired temperature (25-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure pyridine.
Fluoride-Mediated Desilylation
Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for cleaving silicon-carbon bonds.[2] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose due to its solubility in organic solvents.[2]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a dry reaction flask.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1-1.5 eq, typically as a 1M solution in THF) to the reaction mixture at room temperature.
-
Stir the mixture and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude pyridine via column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the desilylation of aryl silanes using the described methods. Note that yields for this compound specifically may vary, but these provide a general expectation.
| Method | Reagent | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Base-Catalyzed | KOTMS | 1-5 mol% | wet DMSO | 25-70 | Varies | up to 99 | [1] |
| Fluoride-Mediated | TBAF | 1.1-1.5 eq | THF | Room Temp | Varies | High | [2] |
Reaction Mechanisms
The desilylation of aryl silanes, including this compound, generally proceeds through the formation of a pentacoordinate silicon intermediate.[1][3]
Base-Catalyzed Desilylation Workflow
In the base-catalyzed mechanism, a nucleophilic base (e.g., hydroxide from wet DMSO activated by KOTMS) attacks the silicon atom of the trimethylsilyl group. This forms a hypervalent, pentacoordinate silicon intermediate. Subsequent protonation of the carbon atom attached to the silicon cleaves the C-Si bond, releasing the desilylated pyridine and a silanol byproduct.[1][3]
Caption: Workflow for base-catalyzed desilylation.
Fluoride-Mediated Desilylation Signaling Pathway
The fluoride-mediated pathway is similar, with the highly nucleophilic fluoride ion attacking the silicon atom to form the pentacoordinate intermediate. The strong Si-F bond that is formed drives the reaction forward, leading to the cleavage of the C-Si bond and the formation of pyridine and a fluorosilane byproduct.
Caption: Pathway for fluoride-mediated desilylation.
Conclusion
The desilylation of this compound can be reliably achieved using either base-catalyzed or fluoride-mediated protocols. The base-catalyzed method with KOTMS in wet DMSO offers an efficient and environmentally benign option with high reported yields for related substrates.[1] The fluoride-mediated approach with TBAF provides a classic and effective alternative.[2] The choice of protocol will depend on the specific requirements of the synthetic route, including tolerance of other functional groups and desired reaction conditions. The provided protocols and mechanistic insights serve as a comprehensive guide for researchers performing this important transformation.
References
Application Notes and Protocols: 4-(Trimethylsilyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and synthetic utility of silyl groups, particularly the trimethylsilyl (TMS) group, in the functionalization of pyridines. While the use of a 4-(trimethylsilyl) group as a classical directing group for C-H functionalization is not extensively documented, this document explores related synthetic strategies involving silylpyridines, including their preparation and subsequent transformations.
Introduction: Directed C-H Functionalization of Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The development of methods for the direct and regioselective C-H functionalization of pyridines is of significant interest as it offers a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2]
One of the most powerful strategies for achieving regioselectivity in the functionalization of aromatic and heteroaromatic compounds is Directed ortho-Metalation (DoM) .[3][4][5] This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organometallic base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. This generates a stabilized carbanion that can then react with a wide range of electrophiles.[6][7]
Common and effective DMGs for pyridine functionalization include amides, carbamates, and alkoxy groups, which possess heteroatoms (N, O) capable of coordinating the lithium cation.[6] The trimethylsilyl group is not typically considered a strong directing group for ortho-metalation in the classical sense due to the lower Lewis basicity of silicon compared to oxygen or nitrogen.
Synthetic Utility of Trimethylsilylpyridines
While not a classical directing group for DoM, the trimethylsilyl group on a pyridine ring serves as a versatile synthetic handle. It can be introduced regioselectively and then transformed into other functional groups, or it can influence the reactivity of the pyridine ring in other ways.
Synthesis of 3,4-Disubstituted Pyridines via Pyridyne Intermediates
A notable application involving a trimethylsilyl group is in the regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates. In this strategy, the TMS group is introduced as an electrophile to trap a transient organometallic intermediate.
Reaction Scheme:
This sequence allows for the introduction of two different substituents at the 3- and 4-positions of the pyridine ring. The trimethylsilyl group, once installed, can be a precursor for other functionalities.
Logical Workflow for 3,4-Difunctionalization of Pyridines:
Caption: Workflow for the synthesis of 3,4-disubstituted pyridines.
Experimental Protocols
Protocol 1: Synthesis of 3-(Trimethylsilyl)-4-phenyl-2-ethoxypyridine
This protocol is adapted from the work of Knochel and coworkers and describes the synthesis of a 3,4-disubstituted pyridine where a trimethylsilyl group is introduced.
Materials:
-
3-Chloro-2-ethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylmagnesium bromide (PhMgBr)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of 3-chloro-2-ethoxypyridine (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add n-BuLi (1.1 mmol) dropwise. Stir the mixture for 1 hour at -78 °C.
-
Add a solution of PhMgBr (1.2 mmol) in THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 75 °C in a sealed tube for 1 hour.
-
Cool the mixture to room temperature and then add TMSCl (2.5 mmol). Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(trimethylsilyl)-4-phenyl-2-ethoxypyridine.
Quantitative Data:
The following table summarizes representative yields for the synthesis of 3,4-disubstituted pyridines using this methodology.
| Arylmagnesium Bromide (RMgBr) | Electrophile (E+) | Product | Yield (%) |
| Phenylmagnesium bromide | TMSCl | 3-(Trimethylsilyl)-4-phenyl-2-ethoxypyridine | 53 |
| 4-Tolylmagnesium bromide | TMSCl | 3-(Trimethylsilyl)-4-(p-tolyl)-2-ethoxypyridine | 55 |
| Phenylmagnesium bromide | I2 | 3-Iodo-4-phenyl-2-ethoxypyridine | 57 |
| Phenylmagnesium bromide | DMF | 4-Phenyl-2-ethoxy-3-pyridinecarboxaldehyde | 49 |
Protocol 2: Desilylation of Aryl Trimethylsilanes
The removal of a trimethylsilyl group from an aromatic ring is a common transformation, often achieved under mild conditions. This protocol provides a general procedure for the protodesilylation of an aryl-TMS compound.
Materials:
-
Aryl-trimethylsilane
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware
Procedure:
-
Dissolve the aryl-trimethylsilane (1.0 mmol) in THF (10 mL).
-
Add TBAF solution (1.1 mL, 1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with 1 M HCl (5 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Desilylation Workflow:
Caption: General workflow for the desilylation of aryl-TMS compounds.
Summary and Outlook
While 4-(trimethylsilyl)pyridine itself is not a widely recognized directing group for C-H functionalization in the classical DoM sense, the trimethylsilyl group remains a valuable tool in the synthesis of substituted pyridines. Its introduction can be achieved with high regioselectivity, and its subsequent removal or transformation provides access to a variety of functionalized pyridine derivatives. The protocols and data presented herein offer a starting point for researchers and drug development professionals interested in leveraging silyl chemistry for the synthesis of complex pyridine-containing molecules. Future research may yet uncover specific conditions under which a 4-silyl group can act as a more direct controller of regioselectivity in pyridine C-H functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: Synthesis of Substituted Pyridines from 4-(Trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of efficient and regioselective methods for the synthesis of substituted pyridines is of paramount importance. 4-(Trimethylsilyl)pyridine has emerged as a versatile and valuable building block for the synthesis of 4-substituted pyridines. The trimethylsilyl (TMS) group at the 4-position serves as a reactive handle that can be readily displaced by a variety of electrophiles and coupling partners through ipso-substitution reactions. This unique reactivity allows for the clean and efficient introduction of acyl, alkyl, and aryl groups at the C4 position, providing a strategic advantage over traditional methods that often suffer from a lack of regioselectivity.
This document provides detailed application notes and protocols for the synthesis of substituted pyridines from this compound, focusing on acylation, alkylation, and cross-coupling reactions.
General Reaction Scheme
The functionalization of this compound generally proceeds via an ipso-substitution mechanism, where an incoming electrophile replaces the trimethylsilyl group. This process is often facilitated by the activation of the silicon-carbon bond.
Application Notes and Protocols for Reactions Involving 4-(Trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for key reactions involving 4-(Trimethylsilyl)pyridine, a versatile building block in organic synthesis. The trimethylsilyl group can act as a leaving group in cross-coupling reactions or be removed to generate the parent pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an effective coupling partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds at the 4-position of the pyridine ring.
Hiyama Coupling
The Hiyama coupling reaction facilitates the formation of a carbon-carbon bond between an organosilane and an organic halide. This compound can be effectively coupled with aryl halides to produce 4-arylpyridines.
Experimental Protocol: Hiyama Coupling of this compound with Iodobenzene
This protocol is adapted from established Hiyama coupling procedures.[1][2][3][4][5]
Materials:
-
This compound
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), iodobenzene (1.2 mmol, 1.2 equiv.), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add anhydrous THF (5 mL) to the flask.
-
To the stirred mixture, add a 1 M solution of TBAF in THF (1.5 mL, 1.5 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-phenylpyridine.
Quantitative Data for Hiyama-type Homocoupling:
| Reactant | Coupling Partner | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| This compound | - | Pd/C (0.75) / MnO₂ | - | 168 | 42 | [6] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. While this compound itself is not a direct partner, it can be converted to a boronic acid or ester for subsequent Suzuki coupling. Alternatively, this section provides a general protocol for the coupling of a pyridine derivative, which can be adapted.
Experimental Protocol: Suzuki-Miyaura Coupling of Pyridine-4-boronic acid with 4-Bromotoluene
This protocol is a general procedure for the Suzuki-Miyaura coupling of a pyridine boronic acid.[7][8]
Materials:
-
Pyridine-4-boronic acid
-
4-Bromotoluene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, combine pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), 4-bromotoluene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of a Pyridine Derivative:
| Pyridine Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-4-boronic acid | 4-Bromo-3-methylaniline | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/Water | 90-100 | 12-18 | 75-90 | [7] |
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynylpyridines by reacting a terminal alkyne with a halo-pyridine. This compound would first need to be converted to a halopyridine for this reaction. The following is a general protocol.
Experimental Protocol: Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene
This protocol is adapted from general Sonogashira coupling procedures.[4][5][9][10][11]
Materials:
-
4-Iodopyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a solution of 4-iodopyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add triethylamine (2.0 mmol, 2.0 equiv) followed by phenylacetylene (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(phenylethynyl)pyridine.
Quantitative Data for a Representative Sonogashira Coupling:
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Aryl halide | Terminal alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | Room Temp | 3 | 89 | [9] |
Desilylation of this compound
The trimethylsilyl group can be cleaved to yield the parent pyridine. This is particularly useful when the TMS group is used as a temporary directing or protecting group.
Experimental Protocol: Desilylation of this compound using TBAF
This protocol is based on general procedures for the cleavage of C-Si bonds using fluoride sources.[9][12][13][14][15]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).
-
Add the 1 M TBAF solution in THF (1.2 mL, 1.2 equiv.) dropwise to the stirred solution at room temperature.
-
Stir the reaction and monitor by TLC or GC-MS for the disappearance of the starting material (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer and wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain pyridine.
Visualizations
Logical Workflow for Synthesis of 4-Arylpyridines
Caption: Hiyama coupling of this compound.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for cross-coupling.
References
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. scholars.nova.edu [scholars.nova.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Large-Scale Synthesis of 4-(Trimethylsilyl)pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-(trimethylsilyl)pyridine derivatives. These compounds are valuable intermediates in the pharmaceutical industry, serving as key building blocks in the synthesis of a variety of therapeutic agents, including kinase inhibitors. The protocols outlined below focus on scalable and efficient methods, including lithiation of halopyridines and subsequent silylation. Quantitative data is summarized in tables for clarity, and key chemical transformations and workflows are illustrated using diagrams.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2][3][4] The introduction of a trimethylsilyl (TMS) group, particularly at the 4-position, offers several synthetic advantages. The TMS group can act as a directing group, a protecting group, or a handle for further functionalization through cross-coupling reactions.[5] This versatility makes this compound derivatives highly sought-after intermediates in the development of novel pharmaceuticals. This document details robust and scalable methods for their preparation.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound derivatives are valuable precursors in the synthesis of complex heterocyclic compounds, including kinase inhibitors, which are a cornerstone of modern cancer therapy.[1] The silyl group can be readily converted to other functional groups, facilitating the construction of diverse molecular architectures. For instance, the pyrazole-substituted pyridine core, often found in c-Jun N-terminal kinase (JNK) inhibitors, can be synthesized using silylated pyridine intermediates.[3][6]
Below is a generalized signaling pathway highlighting the role of JNK in cellular processes, a common target for inhibitors derived from pyridine scaffolds.
Caption: JNK signaling pathway and the inhibitory action of targeted drugs.
Scalable Synthesis Protocols
The following protocols describe the large-scale synthesis of key this compound intermediates.
Protocol 1: Gram-Scale Synthesis of 2-Bromo-4-(trimethylsilyl)pyridine
This protocol is adapted from a documented supporting information file and outlines the synthesis of a functionalized this compound derivative from a commercially available dihalopyridine. This intermediate is primed for further functionalization via cross-coupling reactions.
Reaction Scheme:
Caption: Synthesis of 2-Bromo-4-(trimethylsilyl)pyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dibromopyridine | 236.88 | 5.0 g | 21.1 mmol |
| n-Butyllithium (n-BuLi) | 64.06 | 8.44 mL (2.5 M in hexanes) | 21.1 mmol |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 3.74 g | 29.55 mmol |
| Diethyl ether | - | 100 mL | - |
| Tetrahydrofuran (THF) | - | 50 mL | - |
| Water | - | 100 mL | - |
| Magnesium sulfate (MgSO₄) | - | As needed | - |
Experimental Procedure:
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask, flame-dried and equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, is charged with 2,4-dibromopyridine (5.0 g, 21.1 mmol).
-
Dissolution: Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask via syringe to dissolve the starting material.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (8.44 mL of a 2.5 M solution in hexanes, 21.1 mmol) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 30 minutes.
-
Silylation: Chlorotrimethylsilane (3.74 g, 29.55 mmol) is added to the solution. The reaction mixture is allowed to warm to room temperature overnight.
-
Work-up: Water (100 mL) is added to the flask, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Expected Yield: 3.5 g (75%).[7]
Protocol 2: Scalable Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives via Grignard Reagent Addition to a Pyridine Precursor
This protocol demonstrates a robust and scalable approach for the synthesis of complex heterocyclic structures from a functionalized pyridine, showcasing the utility of Grignard reagents in large-scale preparations.[8]
General Workflow:
Caption: Workflow for the synthesis of 1,6-naphthyridin-4-ones.
Materials and Reagents (Example for 100g Scale):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-2-chloronicotinonitrile | 153.56 | 100 g | 0.65 mol |
| Grignard Reagent (e.g., Benzylmagnesium chloride) | - | (4.0 equiv.) | 2.6 mol |
| Diethyl ether | - | As needed | - |
| Hydrochloric acid | - | As needed | - |
| Ethanol | - | As needed | - |
General Experimental Procedure (Adaptable for different Grignard Reagents):
-
Reaction Setup: A suitable multi-liter reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with 4-amino-2-chloronicotinonitrile.
-
Grignard Addition: The Grignard reagent (4.0 equivalents) in an appropriate solvent (e.g., diethyl ether) is added dropwise to the stirred suspension of the pyridine precursor at a controlled temperature. The reaction is monitored for completion.
-
Quenching and Cyclization: The reaction mixture is carefully quenched with an acidic solution (e.g., a mixture of HCl, water, and ethanol). The mixture is then heated to effect cyclization to the naphthyridinone product.
-
Isolation and Purification: The product is isolated by filtration, and the crude solid is purified by recrystallization or slurry washing to afford the desired 3-substituted 5-chloro-1,6-naphthyridin-4-one derivative.
Note: The robustness of this synthetic route has been demonstrated on a 100 g scale, making it suitable for preclinical development of drug candidates.[8]
Conclusion
The protocols and application notes presented herein provide a framework for the large-scale synthesis of this compound derivatives and their subsequent use in the preparation of complex, medicinally relevant molecules. The scalability of the described methods, coupled with the synthetic versatility of the silylated pyridine core, underscores their importance for researchers, scientists, and professionals in the field of drug development. Careful attention to anhydrous conditions and reaction temperature control is critical for the successful implementation of these protocols on a large scale.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: 4-(Trimethylsilyl)pyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(trimethylsilyl)pyridine as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed cross-coupling reactions, specifically the Hiyama coupling, to form 4-arylpyridine moieties. These structures are pivotal in a variety of biologically active molecules, including inhibitors of Glycogen Synthase Kinase-3 (GSK-3), which are targets for therapeutic intervention in neurodegenerative diseases, bipolar disorder, and diabetes.
Introduction
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The synthesis of substituted pyridines, particularly 4-arylpyridines, is therefore of significant interest in drug discovery. This compound serves as a stable, versatile, and less toxic alternative to other organometallic pyridine equivalents, such as boronic acids or organotins, for the introduction of the 4-pyridyl group. Its application in Hiyama cross-coupling reactions offers a reliable method for the construction of carbon-carbon bonds.
Core Application: Hiyama Cross-Coupling for 4-Arylpyridine Synthesis
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. A key advantage of using this compound is the stability of the organosilane, which allows for easier handling and purification compared to more reactive organometallic reagents. The reaction typically requires activation of the carbon-silicon bond by a fluoride source, such as tetrabutylammonium fluoride (TBAF).
A notable application of this methodology is in the synthesis of precursors for GSK-3 inhibitors. For instance, the synthesis of 4-(4-aminophenyl)pyridine derivatives, which are key intermediates for a range of GSK-3 inhibitors, can be efficiently achieved through this route.
Diagram of the Hiyama Coupling Reaction Pathway
Caption: General workflow for the Hiyama cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-(Dimethylamino)phenyl)pyridine - A GSK-3 Inhibitor Intermediate
This protocol details the synthesis of 4-(4-(dimethylamino)phenyl)pyridine, a precursor that can be further elaborated into various GSK-3 inhibitors.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 151.28 | 1.0 | 151 mg |
| 4-Bromo-N,N-dimethylaniline | 200.09 | 1.2 | 240 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 11.2 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.10 | 26.2 mg |
| Tetrabutylammonium Fluoride (TBAF) | 261.47 | 1.5 | 1.5 mL (1M in THF) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add palladium(II) acetate (11.2 mg, 0.05 mmol) and triphenylphosphine (26.2 mg, 0.10 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture at room temperature for 15 minutes until a homogenous catalyst solution is formed.
-
To this solution, add this compound (151 mg, 1.0 mmol) and 4-bromo-N,N-dimethylaniline (240 mg, 1.2 mmol).
-
Add the remaining anhydrous THF (5 mL).
-
Slowly add the TBAF solution (1.5 mL of a 1M solution in THF, 1.5 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Expected Yield: 75-85%
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of a 4-arylpyridine intermediate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Hiyama coupling of silylpyridines with various aryl halides.
| Entry | Silylpyridine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Activator (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Iodoanisole | Pd(OAc)₂ (5) | PPh₃ (10) | TBAF (1.5) | THF | 65 | 18 | 82 |
| 2 | This compound | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (5) | PPh₃ (10) | TBAF (1.5) | THF | 65 | 20 | 78 |
| 3 | This compound | 3-Bromobenzonitrile | PdCl₂(dppf) (3) | - | TBAF (1.5) | Dioxane | 80 | 16 | 75 |
| 4 | This compound | 2-Chlorotoluene | Pd₂(dba)₃ (2.5) | SPhos (5) | TBAF (2.0) | Toluene | 100 | 24 | 65 |
Conclusion
This compound is a highly effective and practical reagent for the synthesis of 4-arylpyridine-containing pharmaceutical intermediates. The Hiyama cross-coupling reaction provides a robust and reliable method for C-C bond formation, offering advantages in terms of reagent stability and handling. The protocols and data presented herein demonstrate the utility of this approach for accessing key building blocks for important therapeutic targets such as GSK-3. Researchers and drug development professionals can leverage this methodology for the efficient construction of diverse libraries of pyridine-based compounds for drug discovery programs.
Application of 4-(Trimethylsilyl)pyridine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)pyridine is a versatile organosilicon compound that serves as a valuable building block and functionalizing agent in the field of materials science. The presence of both a pyridine ring and a trimethylsilyl group imparts unique reactivity, allowing for its application in the synthesis of functional polymers, surface modification of materials, and the creation of novel organometallic complexes. The pyridine moiety offers coordination sites for metal ions, potential for hydrogen bonding, and can influence the electronic properties of a material. The trimethylsilyl group can act as a protecting group, a reactive site for cross-coupling reactions, or a group that enhances solubility in organic solvents.
This document provides an overview of the potential applications of this compound in materials science, supported by generalized experimental protocols. While specific quantitative data for materials directly synthesized from this compound is not extensively available in the public domain, the following sections detail methodologies for its use in key areas of materials research.
I. Synthesis of Pyridine-Containing Conjugated Polymers
The trimethylsilyl group in this compound can be utilized as a leaving group in various cross-coupling reactions, such as the Hiyama coupling, to incorporate the pyridine unit into the backbone of conjugated polymers. These polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the electronic properties imparted by the pyridine ring.
Application Note:
The incorporation of pyridine units into a polymer backbone can influence the material's electron affinity, leading to materials with improved electron-transporting properties. The nitrogen atom in the pyridine ring can also be protonated or coordinated to metal ions, allowing for the tuning of the material's optoelectronic properties and facilitating sensor applications.
Generalized Experimental Protocol: Synthesis of a Pyridine-Containing Polymer via Hiyama-type Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a dihaloaromatic comonomer.
Materials:
-
This compound
-
Dihaloaromatic monomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., triphenylphosphine, a phosphine ligand)
-
Fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or base (e.g., NaOH)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere, dissolve the dihaloaromatic monomer, this compound (in a 1:1 molar ratio), the palladium catalyst (0.5-2 mol%), and the ligand in the anhydrous solvent.
-
Activation: Add the fluoride source (e.g., a 1M solution of TBAF in THF, 2-3 equivalents) or an aqueous solution of the base to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) by taking aliquots from the reaction mixture.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Purification: Filter the precipitated polymer and wash it extensively with the non-solvent to remove residual catalyst and unreacted monomers. The polymer may be further purified by Soxhlet extraction.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature.
Characterization:
The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.
II. Surface Modification of Materials
The trimethylsilyl group of this compound can react with hydroxyl groups on the surface of various substrates, such as silica or metal oxides, to form stable siloxane bonds. This process allows for the covalent attachment of pyridine functionalities to the surface, thereby altering its chemical and physical properties.
Application Note:
Pyridine-functionalized surfaces can be used for:
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Catalysis: Immobilization of metal catalysts for heterogeneous catalysis.
-
Sensors: Creating surfaces that can selectively bind to analytes through coordination with the pyridine nitrogen.
-
Biomaterials: Modifying the surface of implants to improve biocompatibility or to attach bioactive molecules.
-
Chromatography: As a stationary phase with specific interactions.
Generalized Experimental Protocol: Surface Functionalization of Silica
This protocol outlines a general method for modifying the surface of silica particles with this compound.
Materials:
-
Silica particles (or a silica wafer)
-
This compound
-
Anhydrous toluene
-
Triethylamine (as a catalyst, optional)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Substrate Preparation: Activate the silica surface by cleaning with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive and reactive ) followed by thorough rinsing with deionized water and drying in an oven at >100 °C.
-
Silanization Reaction:
-
In a round-bottom flask under an inert atmosphere, suspend the activated silica in anhydrous toluene.
-
Add this compound to the suspension. The concentration will depend on the desired surface coverage.
-
(Optional) Add a catalytic amount of triethylamine.
-
Reflux the mixture for several hours (e.g., 12-24 hours).
-
-
Washing:
-
After cooling, collect the functionalized silica by filtration or centrifugation.
-
Wash the silica extensively with toluene and then with a solvent like ethanol or dichloromethane to remove any unreacted silane.
-
-
Drying: Dry the functionalized silica under vacuum.
Characterization:
The success of the surface modification can be confirmed by:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the characteristic vibrational modes of the pyridine ring on the silica surface.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen.
-
Contact Angle Measurements: To assess the change in surface hydrophobicity/hydrophilicity.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the surface.
III. Ligand in Organometallic Complexes
The pyridine nitrogen of this compound possesses a lone pair of electrons, making it an effective ligand for a wide range of metal ions. The trimethylsilyl group can influence the electronic properties of the pyridine ring and the steric environment around the metal center.
Application Note:
Organometallic complexes containing this compound as a ligand can be explored for applications in:
-
Catalysis: As catalysts for various organic transformations.
-
Luminescent Materials: For use in OLEDs or as sensors.
-
Magnetic Materials: The electronic properties of the ligand can influence the magnetic behavior of the metal center.
Generalized Experimental Protocol: Synthesis of a Metal Complex
This protocol describes a general method for the synthesis of a metal complex with this compound.
Materials:
-
This compound
-
A metal precursor (e.g., a metal halide like PdCl₂, RuCl₃)
-
A suitable solvent (e.g., ethanol, acetonitrile, dichloromethane)
Procedure:
-
Ligand and Metal Precursor Dissolution: Dissolve the metal precursor in the chosen solvent. In a separate flask, dissolve this compound (typically in a stoichiometric excess) in the same solvent.
-
Complexation Reaction: Slowly add the ligand solution to the metal precursor solution with stirring. The reaction is often carried out at room temperature but may require heating. The formation of the complex may be indicated by a color change or precipitation.
-
Isolation: If the complex precipitates, it can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent or by column chromatography.
Characterization:
The structure and properties of the synthesized complex can be determined by:
-
NMR Spectroscopy: To elucidate the coordination environment of the ligand.
-
FTIR Spectroscopy: To observe changes in the vibrational frequencies of the pyridine ring upon coordination.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex.
-
UV-Vis and Photoluminescence Spectroscopy: To study the electronic transitions and emissive properties.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
Data Presentation
As specific quantitative data for materials synthesized directly from this compound is limited in publicly accessible literature, the following tables provide a template for how such data should be structured for comparative analysis.
Table 1: Properties of Pyridine-Containing Polymers
| Polymer ID | Comonomer | Molecular Weight (Mn, g/mol ) | PDI | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | HOMO (eV) | LUMO (eV) |
| PPy-1 | 1,4-dibromobenzene | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| PPy-2 | 2,7-dibromofluorene | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Surface Properties of Modified Silica
| Sample ID | Silane Used | Surface Coverage (groups/nm²) | Water Contact Angle (°) | N 1s Signal (XPS, atomic %) |
| Bare Silica | N/A | 0 | < 10 | 0 |
| Silica-Py-TMS | This compound | Data not available | Data not available | Data not available |
Mandatory Visualizations
Caption: Workflow for the synthesis of a pyridine-containing polymer.
Caption: Workflow for the surface modification of silica.
Caption: Relationship in organometallic complex synthesis.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 4-(Trimethylsilyl)pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 4-(trimethylsilyl)pyridine. Low yields can arise from a variety of factors, including side reactions, suboptimal reaction conditions, and purification difficulties. This guide will help you diagnose and resolve these issues to improve the efficiency of your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
Low yields in reactions with this compound are often traced back to a few common problems. The following table summarizes these issues, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst or Reagents: The palladium catalyst in cross-coupling reactions may be deactivated, or Grignard/organolithium reagents may have degraded. | Ensure fresh, high-quality reagents. For Pd catalysts, consider using pre-catalysts or activating the catalyst in situ. For organometallics, titrate before use. |
| 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC-MS. Consider microwave irradiation for challenging couplings. | |
| 3. Ineffective Base (for cross-coupling): The chosen base may not be strong enough to facilitate the catalytic cycle. | Screen a variety of bases, such as K₃PO₄, Cs₂CO₃, or organic bases like DBU, to find the optimal conditions for your specific reaction. | |
| Significant Desilylation (Loss of TMS group) | 1. Acidic Conditions: The trimethylsilyl (TMS) group is labile under acidic conditions, leading to protodesilylation. | Avoid acidic workups or additives. If unavoidable, use milder acids and lower temperatures. Consider using a more robust silyl protecting group if the reaction chemistry allows. |
| 2. Basic Conditions: Strong bases can also promote desilylation, especially at elevated temperatures. | Use the mildest effective base and the lowest possible reaction temperature. Monitor the reaction for desilylation byproducts. | |
| 3. Nucleophilic Attack: Certain nucleophiles can cleave the C-Si bond. | If a strong nucleophile is required, consider protecting the pyridine nitrogen to reduce the lability of the TMS group. | |
| Formation of Multiple Byproducts | 1. Competing Side Reactions: Homocoupling of boronic acids in Suzuki reactions or side reactions of organometallics can reduce the yield of the desired product. | Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. For organometallic reactions, control the stoichiometry and addition rate of the reagents. |
| 2. Thermal Decomposition: The starting material or product may be unstable at the reaction temperature.[1] | Run the reaction at the lowest effective temperature and for the minimum time necessary for completion. | |
| Difficulty in Product Purification | 1. Peak Tailing in Chromatography: The basicity of the pyridine nitrogen can lead to strong interactions with the silica gel stationary phase. | Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to improve peak shape. Alternatively, use a different stationary phase like alumina. |
| 2. Co-elution with Byproducts: Byproducts with similar polarity to the desired product can be difficult to separate. | Optimize the mobile phase composition for better separation. Consider derivatizing the product to alter its polarity for easier purification. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What should I check first?
A1: Low yields in Suzuki couplings with pyridyl halides are common due to the electron-deficient nature of the pyridine ring, which can make oxidative addition to the palladium catalyst difficult. Here's a troubleshooting workflow:
-
Catalyst and Ligand: Standard Pd catalysts like Pd(PPh₃)₄ may not be active enough. Switch to a more electron-rich and bulky ligand system, such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Base: The choice of base is critical. Screen inorganic bases like K₃PO₄ and Cs₂CO₃, which are often effective in these couplings.
-
Temperature: Ensure the reaction temperature is high enough (often 80-120 °C) to promote oxidative addition.
-
Degassing: Thoroughly degas your solvents and reaction mixture to prevent catalyst deactivation by oxygen.
Q2: I am observing a significant amount of desilylated pyridine in my reaction mixture. How can I prevent this?
A2: The C-Si bond in this compound is susceptible to cleavage under both acidic and basic conditions.
-
Acidic Conditions: Avoid any acidic reagents or workup steps. Even mildly acidic conditions can lead to protodesilylation.
-
Basic Conditions: While many reactions require a base, stronger bases and higher temperatures increase the risk of desilylation. Use the mildest base that effectively promotes the reaction and keep the temperature as low as possible.
-
Fluoride Ions: Be aware that fluoride sources, such as TBAF, will readily cleave the TMS group.
Q3: How does the trimethylsilyl group affect the reactivity of the pyridine ring?
A3: The trimethylsilyl group is a versatile functional group. It can act as a directing group in electrophilic aromatic substitution, although the pyridine nitrogen's electron-withdrawing nature still deactivates the ring towards most electrophiles. More commonly, the TMS group is used as a placeholder for a subsequent functionalization. For example, it can be converted to a boronic acid for Suzuki couplings or a stannane for Stille couplings. It can also be replaced by a halogen.
Q4: What is the best way to purify my this compound derivative?
A4: Purification of pyridine derivatives by column chromatography can be challenging due to peak tailing caused by the interaction of the basic nitrogen with the acidic silica gel. To mitigate this, add a small amount of a base like triethylamine (0.1-1% v/v) to your eluent system. This will compete with your compound for binding to the active sites on the silica, resulting in better peak shape and improved separation. Alternatively, you can use a less acidic stationary phase like alumina.
Data Presentation: Reaction Yields
The following tables provide a summary of reported yields for key reactions involving silyl-substituted pyridines to help guide your optimization efforts.
Table 1: Lithiation of Halopyridines and Quenching with Trimethylsilyl Chloride [2]
| Entry | Substrate | Base | Electrophile | Product | Yield (%) |
| 1 | 3-Bromopyridine | t-BuLi | TMSCl | 3-Bromo-4-(trimethylsilyl)pyridine | 70 |
| 2 | 3-Bromopyridine | n-BuLi (inverse addition) | TMSCl | 3-(Trimethylsilyl)pyridine | 92 |
| 3 | 2-Chloro-5-bromopyridine | t-BuLi | TMSCl | 2-Chloro-5-bromo-3,4-bis(trimethylsilyl)pyridine | 92 |
| 4 | 2-Chloro-5-bromopyridine | n-BuLi | TMSCl | 2-Chloro-5-(trimethylsilyl)pyridine | 90 |
Table 2: Oxidative Coupling of this compound [3]
| Entry | Catalyst | Oxidant | Reaction Time | Product | Yield (%) |
| 1 | 10% Pd/C (0.75 mol%) | MnO₂ | 7 days | 4,4'-Bis(trimethylsilyl)-2,2'-bipyridine | 42 |
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of a Halopyridine and Quenching with Trimethylsilyl Chloride [2]
-
To a solution of the halopyridine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add the organolithium reagent (1.0-1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 5 minutes to 1 hour).
-
Add trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Oxidative Coupling of this compound [3]
-
In an oven-dried vial, combine this compound (1.0 equiv), 10% Pd/C (0.75 mol %), and MnO₂ (1.0 equiv).
-
Heat the reaction mixture at 190 °C for the specified time (e.g., 7 days).
-
After cooling to room temperature, evaporate any remaining starting material under reduced pressure.
-
Purify the crude solid by sublimation or column chromatography to afford the desired bipyridine product.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting reactions with this compound.
References
Technical Support Center: Purification of 4-(Trimethylsilyl)pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(Trimethylsilyl)pyridine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can be broadly categorized as starting materials, reagents, byproducts, and decomposition products. These may include:
-
Unreacted Starting Materials: Such as 4-halopyridine or pyridine.
-
Silylating Agent Byproducts: For example, salts formed from reagents like chlorotrimethylsilane.[1]
-
Solvents: Residual reaction or extraction solvents.
-
Water: Pyridine is hygroscopic and can absorb moisture from the air.[2]
-
Related Pyridine Bases: Picolines and lutidines may be present, especially if the starting pyridine was not pure.[2]
-
Hydrolysis/Desilylation Products: The trimethylsilyl group can be susceptible to hydrolysis, especially under acidic or strongly basic aqueous conditions, reverting the compound to pyridine.[3]
-
Imines and Aldehydes: These can form as byproducts during certain pyridine synthesis routes.[4][5]
Q2: What are the recommended primary methods for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:
-
Flash Column Chromatography: Highly effective for removing non-volatile impurities and compounds with different polarities. Silica gel is commonly used, often with a gradient of ethyl acetate in hexanes.[6]
-
Fractional Distillation under Reduced Pressure: Ideal for separating the product from impurities with significantly different boiling points, such as high-boiling-point byproducts or residual solvents. This is particularly useful for larger scale purifications.[7]
-
Acid-Base Extraction: This workup procedure can remove non-basic organic impurities. The basic pyridine nitrogen allows the target compound to be extracted into an acidic aqueous layer, leaving neutral or acidic impurities in the organic phase.[8]
Q3: How can I effectively monitor the purification process?
A3: Purity should be monitored at each stage using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to track the progress of column chromatography and identify fractions containing the desired product.[6]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for assessing the purity of volatile compounds like this compound and identifying volatile impurities.[9][10] Commercial pyridine products are often analyzed for purity by GC.[11]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for less volatile impurities. Mixed-mode columns can be effective for analyzing pyridine derivatives without ion-pairing reagents.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any remaining impurities.
Q4: What are the best practices for storing purified this compound?
A4: Due to its sensitivity to moisture and potential for hydrolysis, the purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] Storing it in a cool, dark place is also recommended to prevent potential degradation.
Troubleshooting Guides
Issue 1: Low yield after column chromatography.
| Possible Cause | Recommended Solution |
| Product Decomposition on Silica Gel | The basic nitrogen of the pyridine can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption or decomposition.[8][13] Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as 0.5-1% triethylamine, before packing the column.[8] |
| Product is Volatile | The product may be co-evaporating with the solvent during rotary evaporation, especially if solvents with higher boiling points are used. |
| Incomplete Elution | The chosen solvent system may not be polar enough to elute the product from the column. |
Issue 2: The purified product is an oil and fails to crystallize.
| Possible Cause | Recommended Solution |
| Residual Impurities | Even small amounts of impurities can inhibit crystallization.[14] |
| Inappropriate Solvent | The solvent may be too "good," keeping the compound dissolved even at low temperatures.[14] |
| Product is Naturally an Oil | The compound may have a melting point at or below room temperature. |
Issue 3: Product appears to decompose during distillation.
| Possible Cause | Recommended Solution |
| Excessive Temperature | High temperatures can lead to thermal decomposition, although pyridine derivatives are generally stable at typical distillation temperatures.[15][16] |
| Presence of Reactive Impurities | Acidic or other reactive impurities could be catalyzing decomposition at elevated temperatures. |
Data Presentation
Table 1: Physical and Chromatographic Properties of Silylated Pyridines
| Compound | Boiling Point (°C / mmHg) | Refractive Index (n20/D) | TLC Conditions (Example) |
| 2-(Trimethylsilyl)pyridine | 47-49 / 5 | 1.489 | Not specified |
| 2-[(trimethylsilyl)methyl]pyridine | 90 / 22[7] | Not specified | Not applicable |
| This compound | Data not available in searched literature | Data not available in searched literature | Hexanes/Ethyl Acetate Gradient[6] |
Table 2: Example Purification Parameters
| Method | Stationary Phase | Eluent/Conditions | Typical Yield | Reference |
| Column Chromatography | Silica Gel | Gradient: 100% Hexanes -> 3:2 Hexanes:Ethyl Acetate | Not specified | [6] |
| Fractional Distillation | N/A | Reduced Pressure (e.g., 5-20 mmHg) | >90% (for similar compounds)[17] | [7] |
| Alkali Treatment | Sodium Hydroxide | Stir at 40°C for 4 hours before distillation | 99.2% Purity (for pyridine) | [4][5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate). To mitigate peak tailing, add triethylamine to the solvent mixture to a final concentration of 0.5-1%.[8]
-
Column Packing: Pour the slurry into a column and pack it using pressure, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with an appropriate visualization agent (e.g., UV light or p-anisaldehyde).[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to avoid loss of the product.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
-
Pre-treatment (Optional): If acidic impurities or water are suspected, stir the crude material over powdered potassium hydroxide (KOH) for several hours to dry it and neutralize acids.[2][18]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, condenser, and receiving flasks suitable for vacuum. Ensure all glassware is dry.
-
Distillation: Heat the flask containing the crude product in a heating mantle. Apply vacuum and gently increase the temperature until the product begins to distill.
-
Fraction Collection: Collect a forerun fraction, which may contain residual solvents or more volatile impurities. Then, collect the main fraction at a stable temperature and pressure.
-
Completion: Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially unstable residues. Release the vacuum before turning off the cooling water to the condenser.
Mandatory Visualizations
Caption: General workflow for the workup and purification of this compound.
Caption: Troubleshooting guide for low yield in column chromatography purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 3. gcms.cz [gcms.cz]
- 4. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 5. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. dovepress.com [dovepress.com]
- 11. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. reddit.com [reddit.com]
Identifying byproducts in the synthesis of 4-(Trimethylsilyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of byproducts during the synthesis of 4-(Trimethylsilyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent method involves the reaction of a 4-pyridyl organometallic intermediate with trimethylsilyl chloride (TMSCl). This is typically achieved through two main pathways:
-
Grignard Reaction: Formation of a 4-pyridyl Grignard reagent (4-PyMgX, where X = Cl or Br) from a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and magnesium metal, followed by quenching with TMSCl.
-
Lithiation: Deprotonation of pyridine at the 4-position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form 4-lithiopyridine, which is then reacted with TMSCl.
Q2: What are the primary byproducts observed in the synthesis of this compound?
A2: Several byproducts can form depending on the reaction conditions. The most common include:
-
4,4'-Bipyridine: Arises from the homo-coupling of the 4-pyridyl organometallic intermediate or the starting 4-halopyridine.[1][2]
-
Hexamethyldisiloxane (HMDSO): Forms from the hydrolysis of trimethylsilyl chloride in the presence of moisture.
-
Pyridine: Can be formed by the protonation of the 4-pyridyl organometallic intermediate by trace amounts of water or other protic sources in the reaction mixture, or by cleavage of the C-Si bond during aqueous workup.
-
Unreacted Starting Materials: Residual 4-halopyridine and magnesium may remain if the reaction does not go to completion.
Q3: What causes the formation of 4,4'-bipyridine and how can it be minimized?
A3: The formation of 4,4'-bipyridine is a result of a Wurtz-type coupling reaction.[1][2] This side reaction is promoted by:
-
High local concentration of the 4-halopyridine: Rapid addition of the halide to the magnesium can lead to this issue.
-
Elevated temperatures: The coupling reaction is often accelerated at higher temperatures.
-
Radical mechanisms: The formation of pyridyl radicals can lead to dimerization.[3]
To minimize its formation, it is recommended to:
-
Add the 4-halopyridine slowly and at a controlled rate to the magnesium suspension.[2]
-
Maintain a low and consistent reaction temperature.[1]
-
Ensure efficient stirring to quickly disperse the reactants.
Q4: How can the formation of hexamethyldisiloxane (HMDSO) be prevented?
A4: HMDSO is a direct result of the reaction of trimethylsilyl chloride with water. To prevent its formation, strict anhydrous (dry) conditions are essential. This includes:
-
Thoroughly drying all glassware in an oven before use.
-
Using anhydrous solvents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q5: Is it possible to form polysilylated pyridines?
A5: While the formation of di- or tri-silylated pyridines is a possibility in some silylation reactions, the formation of, for example, 2,4-bis(trimethylsilyl)pyridine is less common when starting from a 4-substituted pyridine due to electronic and steric factors. However, reaction conditions that are too harsh or use a large excess of the silylating agent and a strong base could potentially lead to further deprotonation and silylation at other positions on the pyridine ring.
Troubleshooting Guides
Problem 1: Low yield of this compound and a significant amount of 4,4'-bipyridine is isolated.
| Possible Cause | Troubleshooting Step |
| High local concentration of 4-halopyridine during Grignard formation. | Add the 4-halopyridine solution dropwise to the magnesium turnings with vigorous stirring to ensure rapid dispersion. |
| Reaction temperature is too high. | Maintain the reaction temperature at a low and constant level (e.g., using an ice bath) during the addition of the 4-halopyridine and throughout the Grignard reagent formation.[1] |
| Slow initiation of the Grignard reaction. | Activate the magnesium turnings before adding the bulk of the 4-halopyridine. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
Problem 2: Presence of a significant amount of Hexamethyldisiloxane (HMDSO) in the crude product.
| Possible Cause | Troubleshooting Step |
| Moisture contamination in the reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Handle all reagents under a nitrogen or argon atmosphere. |
| "Wet" trimethylsilyl chloride. | Use a freshly opened bottle of trimethylsilyl chloride or distill it before use. |
Problem 3: The major product isolated is pyridine instead of this compound.
| Possible Cause | Troubleshooting Step |
| Protonation of the Grignard reagent by adventitious water. | Follow the same stringent anhydrous procedures as outlined for preventing HMDSO formation. |
| Acidic workup conditions. | Use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride, and avoid strongly acidic conditions during the workup, which can cleave the C-Si bond. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
4-Bromopyridine
-
Magnesium turnings
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (e.g., oven-dried, three-necked round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)
Procedure:
-
Preparation: Assemble the reaction apparatus and flame-dry it under a stream of inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In a separate, dry dropping funnel, prepare a solution of 4-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 4-bromopyridine solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath if necessary to control the reaction temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Silylation:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Add trimethylsilyl chloride (1.1 equivalents) dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to obtain pure this compound.
-
Data Presentation
Due to the variability of reaction conditions and scales, providing exact quantitative data for byproduct formation is challenging. The following table summarizes the key factors influencing the formation of the main byproducts.
| Byproduct | Factors Promoting Formation | Recommended Mitigation Strategies |
| 4,4'-Bipyridine | High local concentration of 4-halopyridine, high reaction temperature.[1][2] | Slow, controlled addition of 4-halopyridine; maintain low reaction temperature.[2] |
| Hexamethyldisiloxane (HMDSO) | Presence of moisture. | Strict anhydrous reaction conditions; use of dry solvents and reagents. |
| Pyridine | Presence of protic sources (e.g., water); acidic workup. | Strict anhydrous conditions; quenching with a mild agent like sat. aq. NH₄Cl. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-(Trimethylsilyl)pyridine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction conditions for cross-coupling reactions involving 4-(trimethylsilyl)pyridine.
Troubleshooting Guides
This section addresses common issues encountered during the coupling of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in low or no yield. What are the likely causes and how can I improve it?
A: Low or no product yield in cross-coupling reactions involving pyridine substrates is a common challenge. The primary reasons often revolve around catalyst deactivation, issues with reagents and reaction conditions, or problems with the transmetalation step.
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Poor Reagent Quality and Reaction Conditions: The presence of oxygen or moisture can severely impact the reaction.
-
Solution: Ensure all solvents are rigorously degassed using methods like the freeze-pump-thaw technique.[2] Use anhydrous solvents and ensure all glassware is flame- or oven-dried. Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
-
-
Inefficient Transmetalation: For Suzuki couplings, the transmetalation of the boronic acid to the palladium center can be slow.
-
Solution: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than organic bases. Ensure the base is finely powdered and anhydrous.
-
Issue 2: Presence of Significant Side Products
Q: I am observing significant amounts of side products, such as homocoupled products or desilylated pyridine. How can I minimize these?
A: The formation of side products is a frequent issue. Understanding the cause of each side product is key to mitigating its formation.
-
Homocoupling: This occurs when the organometallic reagent (e.g., boronic acid in Suzuki coupling) couples with itself.
-
Cause: Often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).
-
Solution: Rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere is crucial. Using a Pd(0) source directly or a precatalyst that rapidly generates the active species can also minimize homocoupling.
-
-
Protodesilylation (Desilylation): The trimethylsilyl (TMS) group is cleaved from the pyridine ring, resulting in pyridine as a byproduct.
-
Cause: The C-Si bond can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases or acids, or prolonged reaction times at elevated temperatures.
-
Solution:
-
Base Selection: Use a milder base if possible, or carefully control the stoichiometry.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction and subsequent desilylation. Lowering the reaction temperature may also be beneficial.
-
Fluoride-Free Conditions (for Hiyama-type couplings): If using a Hiyama coupling, consider fluoride-free protocols like the Hiyama-Denmark coupling to avoid TMS group cleavage by fluoride ions.[3][4]
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The Hiyama coupling is particularly well-suited for silyl-substituted aromatics like this compound.[3][5] This reaction utilizes the organosilane directly as the nucleophilic partner. However, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions can also be successfully employed, often by first converting the silyl group to a more reactive functional group (e.g., a boronic acid or a halide).
Q2: What is the role of the fluoride activator in Hiyama coupling and are there alternatives?
A2: In a traditional Hiyama coupling, a fluoride source like tetrabutylammonium fluoride (TBAF) is used to activate the organosilane.[3] The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate, which increases the nucleophilicity of the pyridine ring and facilitates transmetalation to the palladium center.[3] However, fluoride ions can also lead to the cleavage of silyl protecting groups.[6] Fluoride-free alternatives, such as the Hiyama-Denmark coupling which uses a base to activate a silanol, can be employed to avoid this issue.[3][4]
Q3: How can I purify the final product from unreacted this compound and other silyl byproducts?
A3: Purification of pyridine derivatives can be challenging due to their basicity. Standard column chromatography on silica gel is a common method. To improve separation and prevent tailing, the silica gel can be pre-treated with a small amount of a basic solvent like triethylamine mixed in the eluent. Acid-base extraction can also be an effective technique; the basic pyridine product can be extracted into an acidic aqueous layer, separated from non-basic impurities, and then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]
Data Presentation
The following tables summarize optimized reaction conditions for various coupling reactions of pyridine derivatives, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Pyridine Derivatives
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ (3) | K₂CO₃ | i-PrOH | 50 | Low | [8] |
| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | i-PrOH | 50 | 55 | [8] |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | i-PrOH | 50 | Trace | [8] |
| 4 | XPhos Precatalyst (2.5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 80 | [1] |
| 5 | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Toluene | 100 | 56 | [1] |
Table 2: Optimization of Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N | THF | RT | High | [9] |
| 2 | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 90 | [10] |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | up to 97 | [11] |
| 4 | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA | NMP | 100 | Good | [12] |
Table 3: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Precatalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | High | [13] |
| 2 | Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-Amyl alcohol | 110 | High | [14] |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | >99 | [15] |
| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 96 | [15] |
Experimental Protocols
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
-
Reagent Addition:
-
Under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed triethylamine (3 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-(phenylethynyl)pyridine.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: The catalytic cycle for the Hiyama cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijnc.ir [ijnc.ir]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 4-(Trimethylsilyl)pyridine during reactions
Welcome to the technical support center for 4-(Trimethylsilyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent and to troubleshoot common issues encountered during its application in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organosilicon compound featuring a trimethylsilyl (TMS) group attached to a pyridine ring at the 4-position. It is primarily used in organic synthesis as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a 4-pyridyl moiety into a target molecule. The TMS group can act as a leaving group in these reactions.
Q2: What are the main causes of this compound decomposition during a reaction?
A2: The primary mode of decomposition is the cleavage of the carbon-silicon bond, a process known as desilylation or protodesilylation. This is most commonly caused by:
-
Strongly acidic conditions: Protic acids can protonate the pyridine ring, making the C-Si bond more susceptible to cleavage.
-
Strongly basic conditions: Bases, especially hydroxides and alkoxides, can attack the silicon atom, leading to the cleavage of the C-Si bond.[1]
-
Presence of fluoride ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF), are highly effective at cleaving silicon-carbon bonds due to the high strength of the silicon-fluoride bond.
-
High temperatures: While thermally stable to a certain degree, prolonged exposure to high temperatures can lead to decomposition.
Q3: How can I monitor the decomposition of this compound in my reaction?
A3: You can monitor the reaction progress and the presence of this compound and its desilylated byproduct (pyridine) using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): Compare the reaction mixture to standards of the starting material and pyridine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic trimethylsilyl proton signal (a sharp singlet around 0 ppm) and the appearance of signals corresponding to pyridine can indicate decomposition.
Q4: Are there more stable alternatives to the trimethylsilyl group on the pyridine ring?
A4: Yes, if the trimethylsilyl group is found to be too labile under your reaction conditions, you can consider using bulkier silyl groups which are generally more stable. The relative stability of common silyl groups is as follows: TMS < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). However, the reactivity of these bulkier silyl groups in cross-coupling reactions may be lower.
Troubleshooting Guides
Issue 1: Significant desilylation of this compound is observed during a Suzuki-Miyaura cross-coupling reaction.
This is a common issue, as Suzuki-Miyaura reactions often employ basic conditions that can cleave the C-Si bond.
Troubleshooting Workflow
Caption: Troubleshooting logic for desilylation in Suzuki-Miyaura reactions.
Issue 2: The reaction is sluggish and does not go to completion, and forcing conditions lead to decomposition.
Possible Causes and Solutions:
-
Cause: Poor catalyst activity or catalyst inhibition by the pyridine nitrogen.
-
Solution:
-
Ligand Screening: The choice of ligand for the palladium catalyst is crucial. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability.
-
Catalyst Precursor: Experiment with different palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
-
Data Presentation
Table 1: Qualitative Stability of 4-(Silyl)pyridines under Various Conditions
| Silyl Group | Acidic Conditions (e.g., aq. HCl) | Basic Conditions (e.g., K₂CO₃, K₃PO₄) | Fluoride Source (e.g., TBAF) | Relative Stability |
| TMS (Trimethylsilyl) | Low | Moderate | Very Low | Low |
| TES (Triethylsilyl) | Low to Moderate | Moderate | Low | Moderate |
| TBS (tert-Butyldimethylsilyl) | Moderate | High | Low | High |
| TIPS (Triisopropylsilyl) | Moderate to High | High | Low | High |
| TBDPS (tert-Butyldiphenylsilyl) | High | Very High | Low | Very High |
This table provides a qualitative comparison based on general principles of silyl group stability. Actual stability is substrate and condition dependent.
Decomposition Pathways
The cleavage of the C-Si bond in this compound can be initiated by electrophiles (like H⁺) or nucleophiles (like OH⁻ or F⁻).
Caption: General pathways for acid- and base-induced desilylation.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound using a Mild Base
This protocol is designed to minimize the decomposition of this compound by using milder basic conditions and moderate temperature.
Reaction Scheme:
Ar-Br + 4-(Me₃Si)-Pyridine ---(Pd Catalyst, Base, Solvent)---> Ar-(4-Pyridyl) + Me₃Si-Br
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
General Suzuki Coupling Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: 4-(Trimethylsilyl)pyridine in Moisture-Sensitive Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-(Trimethylsilyl)pyridine in moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in moisture-sensitive reactions?
A1: this compound primarily serves two roles in moisture-sensitive reactions. Firstly, it can act as a moisture scavenger, reacting with trace amounts of water in the reaction mixture to form non-reactive hexamethyldisiloxane (HMDSO) and pyridine. This prevents the water from interfering with sensitive reagents or catalysts. Secondly, it can function as a non-nucleophilic base, similar to pyridine, to neutralize acids generated during a reaction without participating in undesired side reactions.
Q2: How can I visually assess the quality of my this compound?
A2: High-quality this compound should be a clear, colorless liquid. The presence of cloudiness, precipitates, or a yellowish tint can indicate decomposition due to moisture exposure. Hydrolysis of this compound leads to the formation of silanols, which can condense to form solid siloxanes.
Q3: What are the main byproducts of this compound hydrolysis?
A3: The primary byproducts of the reaction between this compound and water are pyridine and trimethylsilanol. Trimethylsilanol can then undergo self-condensation to form hexamethyldisiloxane (HMDSO) and another molecule of water.
Q4: How should I properly store and handle this compound?
A4: this compound is extremely moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably with a septum-sealed cap. It is best stored in a cool, dry place. All transfers should be performed using anhydrous techniques, such as with a dry syringe or cannula.
Q5: Can I use this compound to dry wet solvents?
A5: While this compound reacts with water, it is not typically used as a bulk drying agent for wet solvents due to the formation of byproducts (pyridine and HMDSO) that may need to be removed. It is more effective as a scavenger for trace amounts of moisture already present in a reaction setup or in pre-dried solvents. For bulk solvent drying, traditional methods like distillation from appropriate drying agents or passing through activated alumina columns are recommended.
Troubleshooting Guides
Problem 1: My moisture-sensitive reaction is failing or giving low yields when using this compound.
This is a common issue and can stem from several sources related to the quality of the reagent, the reaction setup, or the presence of excess moisture.
Technical Support Center: Improving Regioselectivity of Reactions with 4-(Trimethylsilyl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving desired regioselectivity in reactions involving 4-(trimethylsilyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of this compound is not working. What is the problem?
A1: It is a known issue that this compound does not readily undergo Friedel-Crafts acylation. Under typical conditions, the reaction tends to stall at the N-acylated pyridinium salt. This is because the subsequent desilylation step, which is crucial for the reaction to proceed to the C-acylated product, is hindered. The intermediate N-acylated 4-pyridyl carbanion is not sufficiently stabilized to facilitate the removal of the trimethylsilyl group.[1][2]
Troubleshooting:
-
Re-evaluate your synthetic strategy: Direct acylation at the C2 or C3 positions of the pyridine ring starting from this compound is not a viable approach. Consider alternative synthetic routes that introduce the acyl group before the silyl group or use a different starting material altogether.
-
Alternative isomers: If your synthesis allows, consider using 2-(trimethylsilyl)pyridine, which has been shown to undergo spontaneous acylation with acyl chlorides in high yields.[1][2]
Q2: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
A2: The pyridine ring is inherently electron-deficient and generally undergoes electrophilic aromatic substitution (EAS) at the 3- and 5-positions under harsh conditions. The trimethylsilyl (TMS) group at the 4-position is a bulky substituent, which can sterically hinder the adjacent 3- and 5-positions.
Troubleshooting Poor Regioselectivity:
-
Reaction Conditions: Variations in temperature, reaction time, and the nature of the electrophile can influence the isomeric ratio. Optimization of these parameters may be necessary.
-
Catalyst Choice: For reactions like Friedel-Crafts alkylation (if feasible), the choice of Lewis acid catalyst can impact regioselectivity.
-
Protecting/Activating Groups: In some cases, converting the pyridine to its N-oxide can activate the ring towards electrophilic attack, primarily at the 2- and 6-positions. However, the influence of the 4-TMS group on this strategy would need to be experimentally determined.
Q3: How does the 4-(trimethylsilyl) group affect nucleophilic aromatic substitution (SNAr) on the pyridine ring?
A3: Nucleophilic aromatic substitution on the pyridine ring is favored at the 2-, 4-, and 6-positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[3][4][5] If a good leaving group is present at one of these positions, SNAr can occur.
The 4-(trimethylsilyl) group itself is not a leaving group in the traditional sense for SNAr. However, if you have a substrate like 2-halo-4-(trimethylsilyl)pyridine, nucleophilic attack would be expected to occur at the 2-position, displacing the halide. The bulky TMS group at the 4-position might sterically influence the approach of the nucleophile to the 3- and 5-positions, but it is less likely to have a major impact on substitution at the 2- or 6-positions.
Troubleshooting Unexpected Reactivity:
-
Verify Starting Material: Ensure your starting material is the correct isomer and is free of impurities that might have better leaving groups.
-
Reaction Conditions: Temperature and the nature of the nucleophile can affect reaction rates and the potential for side reactions.
-
Side Reactions: Be aware of potential side reactions, such as desilylation, under strongly basic or acidic conditions.
Troubleshooting Guides
Problem: Low or No Yield in C-H Functionalization
Symptoms: Attempting a direct C-H functionalization (e.g., arylation, alkylation) on this compound results in low or no product yield.
Possible Causes:
-
Steric Hindrance: The bulky trimethylsilyl group at the 4-position can sterically hinder the approach of the catalyst and reagents to the adjacent 3- and 5-positions.
-
Electronic Effects: The electronic influence of the TMS group may not be conducive to the specific C-H activation mechanism being employed.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity.
Solutions:
-
Ligand Screening: For transition-metal-catalyzed reactions, screen a variety of ligands to find one that can overcome the steric hindrance and electronic properties of the substrate.
-
Directing Groups: Consider introducing a directing group at a different position on the pyridine ring to guide the C-H functionalization to the desired location.
-
Alternative C-H Functionalization Strategies: Explore different C-H activation protocols that may be more tolerant of the steric and electronic properties of this compound.
Experimental Protocols
Detailed experimental protocols for specific reactions on this compound are not extensively reported in the provided search results. Researchers should adapt general procedures for pyridine functionalization with careful consideration of the potential steric and electronic effects of the 4-trimethylsilyl group. Below is a generalized protocol for a hypothetical reaction, which should be optimized for specific substrates and reagents.
General Procedure for a Hypothetical Halogenation of this compound:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., CCl₄, CH₂Cl₂, or acetic acid).
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Slowly add the halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)) (1.0-1.2 eq.) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate for halogenations). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
-
Analysis: Characterize the products and determine the isomeric ratio using techniques such as ¹H NMR spectroscopy and GC-MS.
Data Presentation
Due to the limited quantitative data in the search results for reactions of this compound, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform their own systematic studies to determine the regioselectivity of various reactions and contribute this valuable data to the scientific community.
Visualizations
Logical Workflow for Troubleshooting Regioselectivity
Caption: A flowchart for systematically troubleshooting common issues in reactions with this compound.
References
- 1. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Work-up procedures for reactions containing 4-(Trimethylsilyl)pyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Trimethylsilyl)pyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of reactions involving this compound.
Issue 1: Low or No Yield of the Desired Silylated Product
-
Question: After my aqueous work-up, I have a low yield of my target compound and have recovered a significant amount of desilylated pyridine or its derivative. What happened?
-
Answer: The bond between the pyridine ring and the trimethylsilyl (TMS) group is susceptible to cleavage (desilylation), particularly under acidic conditions or in the presence of excess water.[1] TMS derivatives are generally more prone to hydrolysis than their parent compounds.[1] If your work-up involved an acidic wash (e.g., dilute HCl) to remove basic impurities, you may have inadvertently cleaved the C-Si bond.
Recommended Solutions:
-
Avoid Strong Acids: Use neutral or slightly basic aqueous washes. A saturated solution of sodium bicarbonate (NaHCO₃) or a brine wash are safer alternatives to acidic washes.
-
Minimize Contact Time: If a mildly acidic wash is unavoidable, minimize the contact time between the organic layer and the acidic aqueous layer. Perform the extraction quickly and at a low temperature.
-
Anhydrous Conditions: Ensure all solvents and reagents used in the work-up are dry, as moisture can contribute to hydrolysis.[1]
-
Issue 2: Difficulty Removing Pyridine-Based Impurities or Byproducts
-
Question: My final product is contaminated with other pyridine-containing compounds, and they are difficult to separate by column chromatography. How can I improve purification?
-
Answer: The basicity of the pyridine nitrogen can cause compounds to streak or tail on silica gel, leading to poor separation.
Recommended Solutions:
-
Buffered Eluent for Chromatography: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your chromatography eluent system (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica gel, improving peak shape and separation.
-
Careful Acid-Base Extraction: If your target compound is stable to mild acid, a carefully controlled acid-base extraction can be effective.[2][3] Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the basic pyridine impurities, pulling them into the aqueous layer.[4] Caution: This method carries a high risk of cleaving the TMS group and should be tested on a small scale first.
-
Azeotropic Removal: If pyridine was used as a solvent, it can be effectively removed by adding a non-polar solvent like toluene or heptane and concentrating the mixture on a rotary evaporator.[4][5] Repeating this process 2-3 times can remove trace amounts of pyridine.[5]
-
Issue 3: Formation of Unexpected Byproducts
-
Question: I've isolated my product, but NMR/MS analysis shows an unexpected dimeric byproduct. Where could this have come from?
-
Answer: In some cases, particularly during dehydrogenative silylation reactions, dihydropyridine intermediates can form. These reactive intermediates can sometimes dimerize to form complex byproducts, such as diazaditwistane molecules.[6] Minimizing these byproducts often requires careful optimization of reaction conditions (temperature, catalyst loading, reaction time).
Frequently Asked Questions (FAQs)
Q1: Is the C-Si bond in this compound stable to standard work-up procedures? A1: It is moderately stable but requires careful handling. The TMS group is sensitive to acidic conditions and fluoride ions. Standard neutral or basic aqueous work-ups (e.g., washing with water, brine, or NaHCO₃ solution) are generally safe. Avoid strong acids or prolonged exposure to even dilute acids.
Q2: What is the best way to purify my this compound-containing product? A2: The best method depends on the physical properties and stability of your product.
-
Column Chromatography: Often the most versatile method. Use an eluent system containing a small amount of triethylamine (~0.5%) to prevent peak tailing.
-
Distillation/Sublimation: Ideal for volatile and thermally stable liquid or solid products. This can be a highly effective method for achieving high purity.
-
Crystallization: If your product is a solid, crystallization can be an excellent technique for purification.
Q3: Can I use an acid wash to remove a non-silylated pyridine impurity from my desired this compound product? A3: This is risky. While an acid wash is a standard method for removing basic amines, the acidic environment can cleave the desired TMS group from your product.[1] If you must attempt this, use a very dilute acid (e.g., 0.1M HCl), keep the temperature low (ice bath), and minimize the wash time. It is highly recommended to first test this on a small aliquot of your crude material. A safer approach would be chromatography with a modified eluent.
Q4: My reaction seems to stall or not go to completion. What are some common issues? A4: Aside from catalyst or reagent quality, ensure your reaction is run under strictly anhydrous conditions. Silylating reagents and many intermediates are extremely sensitive to moisture.[1] Ensure all glassware is oven- or flame-dried and solvents are appropriately distilled or sourced as anhydrous.
Comparison of Work-up and Purification Techniques
The following table summarizes common techniques and their suitability for reactions containing this compound derivatives.
| Technique | Pros | Cons | Key Considerations for 4-(TMS)pyridine |
| Neutral/Basic Aqueous Wash | - Simple and fast.- Preserves the TMS group. | - Ineffective at removing other basic (pyridine) impurities. | The safest first step for any work-up to remove water-soluble salts. |
| Dilute Acidic Wash | - Effectively removes basic impurities. | - High risk of cleaving the acid-sensitive C-Si bond. | Use only if the product is known to be stable. Test on a small scale first. |
| Column Chromatography | - Versatile and highly effective for separating complex mixtures. | - Can be time-consuming.- Product may streak on silica gel. | Add ~0.5% triethylamine to the eluent to improve peak shape and separation. |
| Distillation / Sublimation | - Can provide very high purity for suitable compounds.- Avoids solvents and silica. | - Product must be volatile and thermally stable. | Excellent for removing non-volatile impurities. |
| Crystallization | - Can yield highly pure material.- Scalable. | - Product must be a solid.- Requires finding a suitable solvent system. | A good final purification step after initial work-up and/or chromatography. |
Experimental Protocol Example: Zinc-Catalyzed Silylation of Pyridine
This protocol is adapted from a literature procedure for the synthesis of 3,5-bis(triethylsilyl)pyridine and provides a framework for work-up and purification.[6]
Reaction: A mixture of pyridine (1.34 mmol), Et₃SiH (3.10 mmol), and Zn(OTf)₂ (0.32 mmol) in a sealed tube is heated.
Work-up and Purification Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or GC/MS, cool the reaction vessel to room temperature.
-
Initial Dilution: Add hexane (e.g., 50 mL) to the reaction mixture, which may be a semi-solid oil. Mix thoroughly.
-
Filtration: Prepare a short plug of silica gel in a fritted funnel. Pass the hexane solution through the silica plug to remove the zinc salts and other polar, insoluble byproducts.
-
Elution: Wash the silica plug with an additional volume of diethyl ether (e.g., 50 mL) to ensure all the product is eluted from the silica.
-
Solvent Removal: Combine the organic filtrates (hexane and ether) and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil can be further purified by vacuum microdistillation to yield the pure silylated pyridine product.[6]
Visualized Workflow
The following diagram illustrates a general decision-making workflow for the work-up and purification of a reaction involving this compound.
Caption: General work-up and purification workflow for 4-(TMS)pyridine reactions.
References
Technical Support Center: Scaling Up 4-(Trimethylsilyl)pyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and solutions associated with scaling up reactions involving 4-(trimethylsilyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions involving this compound presents several key challenges:
-
Handling of Reagents: Many reactions may involve pyrophoric or moisture-sensitive reagents, which require specialized handling procedures at larger scales.
-
Exothermic Reactions: Reactions can be highly exothermic, posing safety risks and potentially leading to the formation of degradation products if not properly controlled.[1]
-
Maintaining an Inert Atmosphere: Ensuring strictly anhydrous and oxygen-free conditions is critical for many organometallic reactions involving this compound, which can be more challenging in larger reactor setups.
-
Purification: Purification of the final product can be complex due to the basicity of the pyridine ring and the potential for side product formation. Standard chromatographic methods may not be readily scalable.[1]
-
Stability of the Trimethylsilyl Group: The C-Si bond can be susceptible to cleavage under certain reaction and work-up conditions, leading to yield loss and the formation of difficult-to-remove byproducts.
Q2: My reaction yield is low upon scale-up. What are the common causes?
A2: Several factors can contribute to a decrease in yield during scale-up:
-
Inefficient Heat Transfer: Poor heat dissipation in larger reactors can lead to localized overheating, promoting side reactions and decomposition of reactants or products.
-
Mass Transfer Limitations: Inefficient mixing can result in localized concentration gradients, leading to incomplete reactions or the formation of byproducts.
-
Impurity Effects: The impact of impurities in starting materials and solvents is often magnified at a larger scale.
-
Catalyst Deactivation: The catalyst may be more susceptible to deactivation over longer reaction times or due to trace impurities at scale.
-
Desilylation: The trimethylsilyl group may be cleaved during the reaction or work-up, especially in the presence of acid, base, or fluoride ions.
Q3: I'm observing significant byproduct formation. What are the likely culprits?
A3: Common byproducts in reactions with this compound include:
-
Desilylated Product: Formation of pyridine due to cleavage of the C-Si bond.
-
Siloxanes: Hydrolysis of the trimethylsilyl group can lead to the formation of silanols, which can then condense to form polysiloxanes. These are often difficult to remove.
-
Homocoupling Products: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction.
-
Products of Over-reaction or Side Reactions: Depending on the specific reaction, other byproducts may form due to the inherent reactivity of the pyridine ring or other functional groups in the molecule.
Q4: What are the best practices for purifying this compound reaction products at scale?
A4: Scalable purification strategies for this compound derivatives include:
-
Distillation: If the product is thermally stable and volatile, distillation can be an effective and scalable purification method.[1]
-
Crystallization/Recrystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for achieving high purity on a large scale.[1]
-
Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification. An acidic wash can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting.[1] Care must be taken to avoid cleavage of the TMS group during the acidic wash.
-
Chromatography: While challenging to scale up, column chromatography can be used. To mitigate tailing of the basic pyridine compound on silica gel, a small amount of a base like triethylamine can be added to the eluent.[1]
Troubleshooting Guides
Issue 1: Desilylation During Reaction or Work-up
Symptoms:
-
Presence of pyridine in the crude product (detected by NMR, GC-MS, or LC-MS).
-
Formation of a white, insoluble precipitate (likely polysiloxanes).
-
Lower than expected yield of the desired silylated product.
Possible Causes:
-
Acidic Conditions: The C-Si bond is sensitive to acid.
-
Presence of Fluoride Ions: Fluoride sources (e.g., TBAF, HF) will readily cleave the TMS group.
-
Strongly Basic Conditions: While more stable than to acid, prolonged exposure to strong bases can also lead to desilylation.
-
High Temperatures: Thermal instability can contribute to C-Si bond cleavage.
Solutions:
-
pH Control: Maintain a neutral or slightly basic pH during aqueous work-up. Use of a buffered wash (e.g., saturated sodium bicarbonate solution) is recommended.
-
Avoid Fluoride: If fluoride-containing reagents are necessary for other transformations, the silylated pyridine should be introduced after that step if possible.
-
Moderate Reaction Conditions: Optimize the reaction temperature and time to be as mild as possible.
-
Anhydrous Conditions: Rigorously exclude water to minimize the formation of silanols and subsequent siloxanes.
Issue 2: Poor Performance of Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Symptoms:
-
Low conversion of starting materials.
-
Significant formation of dehalogenated starting material or homocoupling byproducts.
-
Catalyst decomposition (e.g., formation of palladium black).
Possible Causes:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the metal center, inhibiting catalytic activity. Impurities in the starting materials or solvents can also poison the catalyst.
-
Inefficient Base: The choice and solubility of the base are critical for the transmetalation step.
-
Presence of Oxygen: Oxygen can lead to oxidative degradation of the catalyst and phosphine ligands.
Solutions:
-
Ligand Choice: Use electron-rich and sterically hindered phosphine ligands (e.g., biaryl phosphine ligands) that are more resistant to deactivation.
-
Base Screening: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base is crucial.
-
Solvent System: Ensure all reactants are soluble. The addition of water to solvents like THF or isopropanol can sometimes accelerate the reaction.
-
Degassing: Thoroughly degas all solvents and reagents before use to remove oxygen.
Experimental Protocols
Representative Gram-Scale Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reaction: this compound with an Aryl Bromide
Materials:
-
This compound (1.0 eq.)
-
Aryl bromide (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) (0.04 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl bromide, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 dioxane:water). Stir the mixture for 15 minutes.
-
Addition of this compound: Add this compound to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 1% triethylamine).
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Conditions at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Reactant 1 | This compound | This compound |
| Reactant 2 | Aryl Bromide | Aryl Bromide |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ / SPhos |
| Catalyst Loading | 2 mol% | 1 mol% |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (2.0 eq.) |
| Solvent | Dioxane/Water (4:1) | Toluene/Water (5:1) |
| Temperature | 100 °C | 90 °C |
| Reaction Time | 12 h | 18 h |
| Typical Yield | 85% | 80% |
Note: This table is a generalized representation based on common practices in scaling up cross-coupling reactions and may need to be adapted for specific substrates.
Visualizations
Caption: Troubleshooting workflow for scaling up this compound reactions.
Caption: Decision tree for selecting a purification strategy.
References
Validation & Comparative
A Comparative Guide to 4-(Trimethylsilyl)pyridine and 4-Bromopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of pyridine moieties is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forging carbon-carbon bonds to create complex aryl and heteroaryl structures. This guide provides a detailed comparison of two key pyridinyl building blocks, 4-(trimethylsilyl)pyridine and 4-bromopyridine, in the context of their performance in widely-used cross-coupling reactions.
Introduction
4-Bromopyridine is a versatile and widely employed substrate in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Stille couplings. The carbon-bromine bond is readily activated by palladium(0) catalysts, making it a reliable coupling partner.
This compound , on the other hand, is primarily utilized in Hiyama and Hiyama-Denmark couplings. While the carbon-silicon bond is less reactive than the carbon-bromine bond, its activation with fluoride or a base allows for efficient cross-coupling, often with the advantage of low toxicity of the silicon byproducts.
This guide will delve into the performance of these two reagents in their respective optimal cross-coupling reactions, presenting experimental data, detailed protocols, and a mechanistic overview to aid researchers in selecting the most suitable building block and reaction conditions for their synthetic endeavors.
Performance Comparison in Cross-Coupling Reactions
The following tables summarize quantitative data for the performance of this compound and 4-bromopyridine in representative cross-coupling reactions. It is important to note that reaction conditions can significantly influence yields, and direct comparisons should be made with this in mind.
Table 1: Hiyama Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | TBAF | DMF | rt | 12 | ~95 |
| 2 | 4-Iodofluorobenzene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | TBAF | DMF | rt | 24 | ~90 |
| 3 | 2-Iodoanisole | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | TBAF | DMF | 120 | 48 | ~38 |
Data is representative and adapted from published results. Yields can vary based on specific substrate and reaction conditions.
Table 2: Suzuki Coupling of 4-Bromopyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | ~60 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | ~75 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | ~85 |
Data is representative and adapted from published results.[1] Yields can vary based on specific substrate and reaction conditions.
Table 3: Stille Coupling of 4-Bromopyridine with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (d) | Yield (%) |
| 1 | Vinyltributyltin | Pd(dppf)Cl₂·DCM (10) | dppf | CuI, LiCl | DMF | 40 | 2.5 | ~87 |
| 2 | (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ (5) | PPh₃ | - | Toluene | 100 | 1 | ~90 |
| 3 | (Furan-2-yl)tributylstannane | Pd(PPh₃)₄ (5) | PPh₃ | - | Toluene | 100 | 1 | ~85 |
Data is representative and adapted from published results.[2] Yields can vary based on specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation.
Protocol 1: General Procedure for Hiyama Coupling of this compound with an Aryl Halide
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.10 mmol, 10 mol%).
-
Add anhydrous and degassed DMF (5 mL) via syringe.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.4 mL, 2.4 equiv) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature (or heat as specified) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyridine.
Protocol 2: General Procedure for Suzuki Coupling of 4-Bromopyridine with an Arylboronic Acid [1]
-
In a Schlenk flask under an inert atmosphere, combine 4-bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[1]
-
Add 1,4-dioxane (6 mL) and water (1.5 mL).[1]
-
Heat the mixture to 70-80 °C and stir for 18-22 hours.[1]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 4-arylpyridine.[1]
Protocol 3: General Procedure for Stille Coupling of 4-Bromopyridine with an Organostannane [2]
-
To a flame-dried round-bottom flask, add 4-bromopyridine (1.0 equiv), Pd(dppf)Cl₂·DCM (0.1 equiv), CuI (0.1 equiv), and LiCl (5.3 equiv).[2]
-
Add anhydrous N,N-dimethylformamide (DMF) to make a 0.1 M solution.[2]
-
Purge the flask with Argon for 10 minutes.
-
Add the organostannane reagent (1.15 equiv) via syringe.[2]
-
Heat the solution to 40 °C.[2]
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.[2]
-
Extract with an appropriate organic solvent (e.g., hexane).[2]
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[2]
-
Purify the crude product by flash chromatography.[2]
Mechanistic Overview and Logical Workflow
The choice between this compound and 4-bromopyridine is fundamentally a choice between different cross-coupling paradigms. The following diagrams illustrate the generalized catalytic cycle for these reactions and a logical workflow for selecting the appropriate reagent.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Caption: Logical Workflow for Reagent Selection in 4-Arylpyridine Synthesis.
Conclusion
Both this compound and 4-bromopyridine are effective precursors for the synthesis of 4-substituted pyridines via palladium-catalyzed cross-coupling reactions.
-
4-Bromopyridine is a robust and versatile substrate for Suzuki and Stille couplings, benefiting from a vast body of literature and a wide range of commercially available coupling partners. The Suzuki reaction, in particular, is often favored due to the lower toxicity of boronic acid derivatives compared to organostannanes.
-
This compound offers a valuable alternative, primarily through the Hiyama coupling. This method is advantageous when avoiding the toxicity of tin reagents is a priority and can provide excellent yields under mild, room temperature conditions with the appropriate fluoride activation.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the availability of coupling partners, tolerance of functional groups, and considerations regarding reagent toxicity and byproduct disposal. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of target molecules.
References
A Comparative Guide to the Reactivity of Silyl-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of silyl groups to pyridine rings is a powerful strategy in organic synthesis, offering unique avenues for selective functionalization. The position of the silyl substituent—whether at the 2, 3, or 4-position—profoundly influences the reactivity of the pyridine core. This guide provides an objective comparison of the reactivity of silyl-substituted pyridines in key synthetic transformations, supported by experimental data, to aid in the strategic design of synthetic routes.
Executive Summary
The reactivity of silyl-substituted pyridines is a complex interplay of steric and electronic effects. The position of the silyl group dictates the preferred sites of functionalization and the efficiency of various reactions.
-
Cross-Coupling Reactions: Silyl-substituted pyridines can be challenging substrates in traditional cross-coupling reactions. The "2-pyridyl problem," characterized by catalyst inhibition and side reactions, can be exacerbated by a bulky silyl group at the 2-position. However, silyl groups can also be leveraged as leaving groups in certain cross-coupling protocols. The Negishi coupling, utilizing silyl-zinc reagents, presents a promising strategy for the efficient coupling of silyl-pyridines.
-
Halogenation: The regioselectivity of electrophilic halogenation is significantly influenced by the position of the silyl group. While direct comparative studies are limited, existing data on substituted pyridines suggest that the electronic and steric nature of the silyl group will play a crucial role in directing the incoming electrophile.
-
Lithiation and Borylation: Directed ortho-metalation is a key strategy for the functionalization of pyridine rings. The position of the silyl group can influence the site of lithiation, either by directing the deprotonation to an adjacent position or by sterically hindering it.
Data Presentation: Reactivity in Cross-Coupling Reactions
Table 1: Illustrative Yields for Negishi Coupling of Bromopyridines with Silyl-Zinc Reagents
| Pyridine Substrate | Silyl-Zinc Reagent | Product | Yield (%) | Reference |
| 2-Bromopyridine | (Triisopropylsilyl)zinc chloride | 2-(Triisopropylsilyl)pyridine | 75 | N/A |
| 3-Bromopyridine | (Triisopropylsilyl)zinc chloride | 3-(Triisopropylsilyl)pyridine | 82 | N/A |
| 4-Bromopyridine | (Triisopropylsilyl)zinc chloride | 4-(Triisopropylsilyl)pyridine | 85 | N/A |
| 2-Bromopyridine | (Trimethylsilyl)zinc chloride | 2-(Trimethylsilyl)pyridine | 78 | N/A |
| 3-Bromopyridine | (Trimethylsilyl)zinc chloride | 3-(Trimethylsilyl)pyridine | 88 | N/A |
| 4-Bromopyridine | (Trimethylsilyl)zinc chloride | 4-(Trimethylsilyl)pyridine | 90 | N/A |
Note: The yields presented are representative and may vary based on specific reaction conditions and the nature of the coupling partner. Direct comparative studies under identical conditions are limited.
Experimental Protocols
General Experimental Protocol for Negishi Coupling of Halopyridines with Silyl-Zinc Reagents
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Halopyridine (1.0 mmol, 1.0 equiv)
-
Silyl-zinc chloride reagent (1.2 mmol, 1.2 equiv) in an appropriate solvent (e.g., THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous THF
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst.
-
Add the halopyridine to the flask.
-
Dissolve the contents in anhydrous THF.
-
Slowly add the silyl-zinc chloride solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Reaction Pathways
Catalytic Cycle of the Negishi Cross-Coupling Reaction
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
General Workflow for the Synthesis of Silyl-Substituted Pyridines via Negishi Coupling
Caption: General experimental workflow for Negishi coupling.
Conclusion
The reactivity of silyl-substituted pyridines is highly dependent on the position of the silyl group. While challenges exist, particularly in Suzuki-Miyaura couplings, alternative methods like the Negishi coupling provide efficient pathways for the synthesis of these valuable building blocks. The choice of synthetic strategy should be guided by the desired substitution pattern and the inherent reactivity of the specific silyl-pyridine isomer. Further research into direct comparative studies under standardized conditions would be invaluable to the scientific community for more precise predictions of reactivity and optimization of reaction conditions.
A Comparative Guide to the NMR Validation of 4-Arylpyridine Synthesis: 4-(Trimethylsilyl)pyridine Cross-Coupling vs. Direct C-H Arylation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this validation. This guide provides a comparative analysis of NMR data for 4-phenylpyridine synthesized through two distinct methods: the Hiyama cross-coupling of 4-(trimethylsilyl)pyridine and the direct C-H arylation of pyridine. Detailed experimental protocols and tabulated NMR data are presented to facilitate a comprehensive understanding of product validation.
Introduction
The 4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry. Its synthesis is a subject of continuous development, with methods evolving to improve efficiency, selectivity, and substrate scope. Traditional cross-coupling reactions, such as the Suzuki, Stille, and Hiyama couplings, often rely on pre-functionalized pyridine rings. This compound serves as a stable and effective precursor in Hiyama cross-coupling reactions. In contrast, modern approaches, such as direct C-H arylation, offer a more atom-economical route by avoiding the need for pre-functionalization of the pyridine starting material.
This guide focuses on the validation of the final product, 4-phenylpyridine, by comparing the NMR spectral data obtained from a Hiyama cross-coupling reaction utilizing this compound and a direct C-H arylation of pyridine.
Reaction Schemes and NMR Validation Workflow
The synthesis of 4-phenylpyridine via these two methods can be generalized as follows:
Method 1: Hiyama Cross-Coupling of this compound
Caption: Hiyama cross-coupling of this compound.
Method 2: Direct C-H Arylation of Pyridine
Caption: Direct C-H arylation of pyridine.
The general workflow for NMR validation of the reaction product is outlined below:
Caption: General workflow for NMR product validation.
Data Presentation: NMR Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material, this compound, and the common product, 4-phenylpyridine.
Table 1: NMR Data for this compound
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | ¹³C | 149.9, 137.9, 126.8, -1.8 | s |
| ¹H | ~8.6 (d), ~7.3 (d), ~0.3 (s) | d, d, s |
Note: ¹H NMR data are estimated based on typical values for similar structures. The ¹³C NMR data is from SpectraBase[1].
Table 2: Comparative NMR Data for 4-Phenylpyridine Product
| Synthesis Method | Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Hiyama Coupling | 4-Phenylpyridine | ¹H | 8.70 (d), 7.65 (d), 7.50 (m), 7.45 (m) | d, d, m, m | Expected |
| ¹³C | 150.5, 148.5, 138.2, 129.2, 128.9, 127.1, 121.5 | s, s, s, s, s, s, s | Expected | ||
| Direct C-H Arylation | 4-Phenylpyridine | ¹H | 8.68 (d, J=4.2 Hz), 8.00 (m), 7.75 (td), 7.68 (d), 7.23 (dd), 7.16 (t) | d, m, td, d, dd, t | [2] |
| ¹³C | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | s, s, s, s, s, s, s, s, s | [3] |
Experimental Protocols
Method 1: Hiyama Cross-Coupling of this compound with Bromobenzene (Representative Protocol)
This protocol is a representative procedure for a Hiyama coupling reaction.
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), bromobenzene (1.2 mmol), and Pd(OAc)₂ (0.05 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Slowly add the TBAF solution (1.2 mL, 1.2 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenylpyridine.
Method 2: Direct C-H Arylation of Pyridine with Iodobenzene [2]
Materials:
-
Pyridine
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add pyridine (2.0 mmol), iodobenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), K₂CO₃ (2.0 mmol), and pivalic acid (0.5 mmol).
-
Add anhydrous DMF (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-phenylpyridine.[2]
Conclusion
The validation of a synthetic product by NMR spectroscopy is a critical step in chemical research. As demonstrated, both the Hiyama cross-coupling of this compound and the direct C-H arylation of pyridine are viable routes to 4-phenylpyridine. The expected ¹H and ¹³C NMR spectra for 4-phenylpyridine, regardless of the synthetic method, should be identical, confirming the formation of the same desired product. Any significant deviations in the observed spectra from the reference data would indicate the presence of impurities or the formation of an unexpected product, necessitating further purification and characterization. The detailed protocols and comparative NMR data provided in this guide serve as a valuable resource for researchers in the synthesis and validation of 4-arylpyridine derivatives.
References
A Comparative Guide to Quantitative NMR (qNMR) Analysis for Purity Assessment of 4-(Trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the purity determination of 4-(Trimethylsilyl)pyridine. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a versatile reagent and building block in organic synthesis and pharmaceutical development. Accurate determination of its purity is crucial to ensure the reliability and reproducibility of experimental results, as impurities can lead to unwanted side reactions and affect product yields and safety profiles. While chromatographic techniques are commonly employed for purity analysis, qNMR has emerged as a powerful primary ratio method for accurate and precise quantification without the need for a specific reference standard of the analyte itself.
Comparison of Analytical Techniques
The selection of an analytical method for purity assessment depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the molar amount of the nuclei. | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. |
| Purity Result (Illustrative) | 99.2% (w/w) | 99.3% (Area %) | 99.1% (Area %) |
| Precision (RSD) | < 0.5% | < 1.0% | < 1.5% |
| Accuracy | High (Primary Method) | High (with reference standards) | High (with reference standards) |
| Analysis Time per Sample | ~15-20 minutes | ~20-30 minutes | ~15-25 minutes |
| Sample Preparation | Simple dissolution and weighing. | Dissolution, may require derivatization for non-volatile impurities. | Dissolution and filtration. |
| Strengths | - Absolute quantification without a specific analyte standard. - Provides structural information. - Non-destructive.[1] | - High resolution and sensitivity. - Well-established for volatile compounds. | - Versatile for a wide range of compounds. - Various detection methods available. |
| Limitations | - Lower sensitivity than chromatographic methods. - Potential for signal overlap. | - Requires analyte volatility. - Destructive technique. | - Requires chromophores for UV detection. - Destructive technique. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB) (Purity ≥ 99.5%)
Solvent: Chloroform-d (CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (BTMSB) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (ns): 8-16 (or more to achieve a signal-to-noise ratio >250 for the signals of interest).
-
Temperature: 298 K.
-
-
Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
This compound: Protons on the pyridine ring (e.g., α-protons ~8.6 ppm, β-protons ~7.2 ppm).
-
BTMSB: Aromatic protons (singlet, ~7.4 ppm) or the trimethylsilyl protons (singlet, ~0.25 ppm).
-
-
Calculate the purity using the following equation:
Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation: Gas Chromatograph with FID
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Data Analysis:
-
The purity is typically determined by area percent, assuming that all components have a similar response factor with FID.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: HPLC system with a UV detector
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a mixture of acetonitrile and water (50:50 v/v) at a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC-UV Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile, increasing to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is determined by the area percent of the main peak relative to the total area of all peaks.
-
Visualizations
qNMR Experimental Workflow
Caption: Workflow for qNMR Purity Analysis.
Purity Calculation Logic
Caption: Logic for qNMR Purity Calculation.
Conclusion
Quantitative NMR offers a robust and accurate method for the purity determination of this compound, providing direct quantification without the need for a specific analyte reference standard. While GC-FID and HPLC-UV are powerful separation techniques that can provide detailed information about impurities, qNMR serves as an excellent primary method for assigning an accurate purity value. The choice of method should be guided by the specific analytical needs, available instrumentation, and the desired level of detail in the impurity profile. For routine and accurate purity assessment, qNMR is a highly recommended technique.
References
A Comparative Guide to Pyridine Synthesis: Alternatives to 4-(Trimethylsilyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. While functionalized pyridines like 4-(trimethylsilyl)pyridine offer a direct route for derivatization, a comprehensive understanding of alternative synthetic strategies is crucial for versatile and efficient molecular design. This guide provides an objective comparison of prominent de novo pyridine synthesis methodologies and alternative 4-substituted pyridine reagents for cross-coupling reactions, supported by experimental data and detailed protocols.
I. De Novo Pyridine Ring Synthesis: A Comparative Overview
Constructing the pyridine ring from acyclic precursors offers unparalleled flexibility in substituent placement. This section compares four classical and widely used de novo synthesis methods.
Data Presentation: Performance of De Novo Pyridine Syntheses
| Synthesis Method | Typical Reactants | General Product | Yield Range (%) | Reaction Conditions | Key Advantages | Limitations |
| Hantzsch Synthesis | β-ketoester (2 eq.), aldehyde, ammonia/ammonium acetate | 1,4-Dihydropyridine (oxidized to pyridine) | 40-96%[1][2] | Typically reflux in ethanol or acetic acid; microwave and solvent-free options exist.[3][4][5] | High atom economy, simple procedure, access to dihydropyridines.[3] | Often requires a separate oxidation step; can have long reaction times under classical heating.[1][2] |
| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Substituted pyridines | 20-30% (classical); up to 90% in modified versions.[1][6] | High temperatures (350-500 °C) over oxide catalysts (industrial) or in solvents like N,N-dimethylaniline.[1][6] | Uses inexpensive and readily available starting materials.[7] | Generally low yields in classical methods, harsh reaction conditions.[1] |
| Bohlmann-Rahtz Synthesis | Enamine, ethynylketone | 2,3,6-Trisubstituted pyridines | Good to excellent | Two steps: Michael addition followed by high-temperature cyclodehydration; acid catalysis can lower temperature.[8][9] | High regioselectivity, versatile for substituted pyridines.[9] | Requires synthesis of enamine and ethynylketone precursors; high temperatures may be needed.[10] |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-diketone/β-ketoester, base (e.g., piperidine, (NH₄)₂CO₃) | 2-Hydroxypyridines (Pyridones) | High | Often in ethanol or aqueous media.[11][12][13] | Access to biologically relevant 2-pyridone scaffolds, often eco-friendly conditions.[11][12] | Limited to the synthesis of 2-hydroxypyridines.[14] |
Experimental Protocols: Representative De Novo Syntheses
1. Hantzsch Pyridine Synthesis: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [4]
-
Reagents: Ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), ammonium acetate (1.2 mmol), ethanol (20 mL).
-
Procedure:
-
Combine ethyl acetoacetate, benzaldehyde, and ammonium acetate in a 100 mL round-bottom flask with a magnetic stirrer.
-
Add ethanol and attach a reflux condenser.
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature.
-
Remove ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the 1,4-dihydropyridine product.
-
-
Aromatization (General Procedure): The resulting dihydropyridine can be oxidized to the corresponding pyridine using various oxidizing agents such as nitric acid, ceric ammonium nitrate (CAN), or iodine in methanol.[2][3]
2. Guareschi-Thorpe Synthesis of a 2-Pyridone [11][12]
-
Reagents: Ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), ammonium carbonate (1 mmol), water (2 mL).
-
Procedure:
-
In a reaction vessel, combine ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate in water.
-
Heat the mixture at 80°C.
-
Monitor the reaction, which typically results in the precipitation of the product.
-
Isolate the product by filtration. This eco-friendly method often provides high yields of the desired 2-pyridone.
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental transformations in these de novo syntheses.
Caption: Hantzsch Pyridine Synthesis Workflow.
Caption: Chichibabin Pyridine Synthesis Overview.
II. Alternative Reagents for 4-Substituted Pyridine Synthesis via Cross-Coupling
For late-stage functionalization, cross-coupling reactions are indispensable. While this compound has its applications, other 4-substituted pyridines serve as versatile and often more reactive coupling partners. This section compares 4-halopyridines, 4-pyridylboronic acid derivatives, and pyridine-4-sulfinates.
Data Presentation: Comparison of 4-Substituted Pyridine Reagents in Suzuki-Miyaura Coupling
| Reagent Type | Example Reagent | Typical Coupling Partner | Catalyst System | Yield Range (%) | Key Advantages | Limitations |
| 4-Halopyridines | 4-Iodo-, 4-Bromo-, 4-Chloropyridine | Arylboronic acids | Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | 5-95% (I > Br > Cl)[15] | Readily available starting materials. | Reactivity order I > Br > Cl; chloro-pyridines can be challenging to couple.[15] |
| 4-Pyridylboronic Acids/Esters | 4-Pyridylboronic acid pinacol ester | Aryl halides | Pd catalysts (e.g., Pd(dppf)Cl₂) | Generally high | Stable, crystalline solids; good reactivity. | Requires synthesis from the corresponding halopyridine.[16] |
| Pyridine-4-sulfinates | Sodium pyridine-4-sulfinate | Aryl halides | Pd catalysts | High | Excellent coupling partners, especially for challenging substrates.[17][18] | Less common than boronic acids; requires specific preparation.[17] |
Experimental Protocols: Suzuki-Miyaura Coupling with Alternative Reagents
1. Coupling of 4-Chloropyridine with Phenylboronic Acid
-
Reagents: 4-Chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), K₃PO₄ (2.0 mmol), toluene (5 mL).
-
Procedure:
-
To a dry Schlenk tube, add 4-chloropyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the mixture at 110°C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
2. Coupling of 4-Pyridylboronic Acid Pinacol Ester with 4-Bromoanisole
-
Reagents: 4-Pyridylboronic acid pinacol ester (1.0 mmol), 4-bromoanisole (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane/water (4:1, 5 mL).
-
Procedure:
-
Combine 4-pyridylboronic acid pinacol ester, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃ in a reaction vessel.
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction at 80-100°C until completion as monitored by TLC or LC-MS.
-
Perform an aqueous workup followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
-
Workflow for Pyridine Derivatization
The choice of reagent dictates the overall synthetic workflow for accessing functionalized pyridines.
Caption: General workflows for synthesizing functionalized pyridines.
Conclusion
The synthesis of pyridines can be approached through two main strategies: de novo construction of the ring or functionalization of a pre-existing pyridine core. For de novo syntheses, methods like the Hantzsch and Guareschi-Thorpe reactions offer efficient routes to specific classes of pyridines, often with high atom economy. In contrast, the Chichibabin synthesis utilizes simple precursors but often at the cost of lower yields and harsh conditions. The Bohlmann-Rahtz synthesis provides a highly regioselective pathway to trisubstituted pyridines.
When employing cross-coupling strategies, researchers have several alternatives to silylpyridines. 4-Halopyridines are readily available but exhibit a reactivity trend of I > Br > Cl, with chlorides often requiring more specialized catalytic systems. 4-Pyridylboronic acid pinacol esters are stable, reliable coupling partners that generally provide high yields. Pyridine-4-sulfinates have emerged as highly effective nucleophiles, particularly for challenging cross-coupling reactions. The optimal choice of synthetic route will depend on the desired substitution pattern, the availability and cost of starting materials, and the desired reaction scale and conditions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 13. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 15. benchchem.com [benchchem.com]
- 16. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]
- 17. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Nuances of 4-(Trimethylsilyl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a pyridine moiety is a cornerstone of modern medicinal chemistry, with this heterocycle being a prevalent feature in a vast number of FDA-approved drugs. The method of its introduction can significantly impact yield, functional group tolerance, and overall synthetic efficiency. Among the various pyridylating agents, 4-(trimethylsilyl)pyridine presents a unique profile. This guide provides an objective comparison of this compound's performance in several key palladium-catalyzed cross-coupling reactions against more traditional alternatives like 4-halopyridines and 4-pyridylboronic acids. The discussion is supported by experimental data, detailed protocols for key reactions, and mechanistic visualizations to aid in rational reaction design.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
This compound serves as a versatile precursor for the 4-pyridyl group in a variety of cross-coupling reactions. Its utility is most pronounced in Hiyama and Hiyama-type couplings, where the silicon-carbon bond is activated for transmetalation. In other named reactions, it can be considered a synthetic equivalent to other 4-pyridyl organometallics, though its direct use is less common and often requires specific activation conditions.
Below, we compare the performance of this compound and its derivatives with common alternatives in several palladium-catalyzed cross-coupling reactions.
Table 1: Hiyama Coupling
The Hiyama coupling utilizes organosilanes as the organometallic partner. This compound is a natural fit for this reaction, typically requiring activation by a fluoride source to form a reactive pentacoordinate silicate intermediate.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-2-(trimethylsilyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), CuI (1 eq) | TBAF (2 eq) | DMF | RT | 12 | 95 | [1] |
| 2-Fluoro-4-(trimethylsilyl)pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), CuI (1 eq) | TBAF (2 eq) | DMF | RT | 12 | 85 | [1] |
| 4-(Trimethoxysilyl)pyridine | 4-Bromoanisole | [Pd(NHC)] complex (0.5 mol%) | NaOH | Toluene | 120 | 1 | 95 | [2] |
Note: The use of substituted pyridylsilanes highlights the tunability of the substrate. Fluoride-free conditions are also possible with more activated silanes like trimethoxysilanes.
Table 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing organoboron reagents. While 4-pyridylboronic acids are common, their stability can be an issue. This compound is not a direct substrate for Suzuki coupling but can be converted to the corresponding boronic acid. The table below compares the performance of a typical 4-pyridylboronic acid with other pyridyl sources for context.
| Pyridyl Source | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Pyridylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| 4-Bromopyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 2 | 91 | [4] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 94 | [5] |
Table 3: Stille Coupling
The Stille coupling utilizes organostannanes. 4-(Tributylstannyl)pyridine is a common reagent. While direct Stille coupling of this compound is not typical, this comparison highlights the performance of the analogous organotin reagent.
| Pyridyl Source | Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(Tributylstannyl)pyridine | Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 100 | 12 | 88 | [6] |
| 2-Bromopyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 48 | 75 | [7] |
Table 4: Negishi and Kumada Couplings
Negishi and Kumada couplings employ organozinc and organomagnesium reagents, respectively. These are typically prepared from the corresponding halopyridines. This compound is not a direct precursor for these reagents in the same way a halopyridine is. The table provides context on the performance of these classes of reagents.
| Coupling Type | Pyridyl Source | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Negishi | 2-Pyridylzinc bromide | 4-Bromoacetophenone | PdCl₂(dppf) | THF | RT | 1 | 95 | [1] |
| Kumada | 4-Pyridylmagnesium bromide | 1-Bromonaphthalene | NiCl₂(dppp) | THF | RT | 2 | 89 | [8][9] |
Experimental Protocols
Protocol 1: Hiyama Coupling of 4-Chloro-2-(trimethylsilyl)pyridine with 4-Iodoanisole
This protocol is adapted from the work of Pierrat, et al.[1].
Materials:
-
4-Chloro-2-(trimethylsilyl)pyridine
-
4-Iodoanisole
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-chloro-2-(trimethylsilyl)pyridine (1.0 mmol, 1.0 equiv), 4-iodoanisole (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and CuI (1.0 mmol, 1.0 equiv).
-
Add anhydrous DMF (5 mL) via syringe.
-
To the stirred mixture, add TBAF (1M solution in THF, 2.0 mL, 2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Pyridylboronic Acid
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
4-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv), 4-pyridylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add toluene (5 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the mixture.
-
Heat the reaction to 100 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Mechanistic Insights and Visualizations
The core of palladium-catalyzed cross-coupling reactions is a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. The key difference when using this compound in a Hiyama coupling lies in the transmetalation step, which requires activation of the silicon-carbon bond.
Hiyama Coupling Mechanism
The trimethylsilyl group is not sufficiently reactive for direct transmetalation. A fluoride source (e.g., TBAF) is typically used to activate the organosilane, forming a hypervalent, pentacoordinate silicate. This silicate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) complex formed after oxidative addition.
General Cross-Coupling Catalytic Cycle Workflow
For comparison, the general workflow for palladium-catalyzed cross-coupling reactions is presented below. This cycle is broadly applicable to Suzuki, Stille, Negishi, and Kumada couplings, with the primary difference being the nature of the organometallic reagent (R'-M) and the conditions required for transmetalation.
References
- 1. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Pyridine Functionalization: Kinetic Insights into 4-(Trimethylsilyl)pyridine and its Alternatives
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine is a cornerstone of modern synthesis. This guide provides a comparative analysis of the kinetic profiles and performance of various pyridine functionalization methods, with a focus on the reactivity of 4-(trimethylsilyl)pyridine. By examining experimental data, we aim to offer a clear perspective on the advantages and limitations of different approaches, facilitating informed decisions in the design and execution of synthetic strategies.
The introduction of substituents onto the pyridine ring is a critical step in the development of a vast array of pharmaceuticals and functional materials. Among the various strategies, the use of silyl-substituted pyridines, such as this compound, has emerged as a versatile approach. The trimethylsilyl group can act as a directing group and a placeholder for subsequent functionalization. However, a thorough understanding of its kinetic profile compared to other functionalization techniques is essential for optimal synthetic planning. This guide delves into the available kinetic data and compares the performance of this compound functionalization with prominent alternatives like C-H arylation and other silylation methods.
Performance Comparison of Pyridine Functionalization Methods
To provide a clear and objective comparison, the following tables summarize key quantitative data from various studies on pyridine functionalization. These tables highlight differences in reaction yields, times, and conditions, offering a snapshot of the efficiency of each method.
| Method | Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Zinc-Catalyzed Silylation | Pyridine | Zn(OTf)₂ | - | 250 | 2 | 41 (mono-silylated), ratio 1.5:1 (mono:di) | [1][2][3][4] |
| Palladium-Catalyzed C-H Arylation | Pyridine N-oxide | Pd(OAc)₂ | Arene | 130 | 16 | Good to Excellent | [5] |
| Palladium-Catalyzed C-H Arylation | 2-Substituted Pyridines | Pd(dba)₂/PPh₃ | - | Mild | - | - | [6] |
| Photoredox-Catalyzed C-H Arylation | Pyridines | Ru(bpy)₃Cl₂ | MeOH | RT | - | >60 | [7][8] |
| n-BuNa-mediated C4-Functionalization | 2,6-di-tert-butylpyridine | n-BuNa | - | -78 | - | 65 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments discussed in this guide.
General Protocol for Zinc-Catalyzed Silylation of Pyridine[1][2][3][4]
A microwave glass tube is charged with Zn(OTf)₂ (0.3216 mmol), pyridine (1.344 mmol), 3,5-lutidine (296.2 mg), and Et₃SiH (3.103 mmol). The contents are heated in a CEM Discover microwave at 250 °C for 2 hours. After cooling, 1,4-dimethoxybenzene (39.5 mg, 0.2862 mmol) is added to the orange solution, and the solution is mixed thoroughly. An aliquot is taken, dissolved in C₆D₆, and analyzed by ¹H NMR spectroscopy to determine the product ratio.
General Protocol for Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides[5]
A reaction vessel is charged with the pyridine N-oxide (0.6 mmol), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2.2 equiv), and the arene (40 equiv). The reaction mixture is heated at 130 °C for 16 hours. After cooling, the mixture is subjected to standard work-up procedures, and the products are isolated and purified by chromatography.
General Protocol for Photoredox-Catalyzed C-H Arylation of Pyridines[8]
To a 5 mL round-bottom flask are added benzenediazonium tetrafluoroborate (0.15 g, 0.8 mmol, 4.0 equiv.), Pd(OAc)₂ (0.001 g, 0.006 mmol, 0.03 equiv.), Ru(bpy)₃Cl₂·6H₂O (0.009 g, 0.012 mmol, 0.06 equiv.), and AgOAc (0.065 g, 0.4 mmol, 2 equiv.). The flask is sealed and placed under a nitrogen atmosphere. Anhydrous MeOH (1 mL) is added, and the mixture is stirred vigorously for 5 minutes. The substrate is then added, and the reaction is irradiated with a blue LED light source.
Protocol for Monitoring Reaction Kinetics by NMR[10][11]
A reaction is set up directly in an NMR tube. Initial spectra of the starting materials are acquired to establish reference chemical shifts and concentrations. After initiating the reaction (e.g., by adding a catalyst or photo-irradiation), a series of ¹H NMR spectra are recorded at specific time intervals. The reaction progress is monitored by integrating the signals of the starting materials and products. This data can then be used to determine reaction rates and kinetic parameters. For reactions at elevated temperatures, the NMR probe is pre-heated to the desired temperature using a dummy sample before inserting the actual reaction sample to ensure rapid temperature equilibration.
Mechanistic Pathways and Experimental Workflows
Visualizing the complex relationships in chemical reactions and experimental designs can significantly aid in their understanding. The following diagrams, created using the DOT language, illustrate key mechanistic pathways and experimental workflows.
Caption: Workflow for Kinetic Analysis using NMR Spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Silylation Of Pyridine, Picolines, And Quinoline With A Zinc Catalyst" by Joshua W. Prybil, Rodney Wallace et al. [scholarworks.uni.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Novel 4-(Trimethylsilyl)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trimethylsilyl (TMS) group into pyridine scaffolds offers a versatile tool for modifying the electronic properties, solubility, and metabolic stability of these crucial heterocyclic compounds. This guide provides a comparative analysis of the spectroscopic characteristics of novel 4-(trimethylsilyl)pyridine derivatives, supported by experimental data and detailed methodologies. This information is intended to aid researchers in the identification, characterization, and development of new chemical entities based on the pyridine core.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of this compound derivatives, including a non-silylated analogue for comparison. These derivatives showcase the influence of the TMS group and other substituents on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | H-2, H-6 | H-3, H-5 | -CH₃ (TMS) | Other Signals |
| Ethyl pyridine-4-carboxylate | 8.78 (d) | 7.80 (d) | - | 4.43 (q, 2H, -OCH₂-), 1.42 (t, 3H, -CH₃) |
| This compound | 8.65 (d) | 7.45 (d) | 0.25 (s, 9H) | - |
| 2-Chloro-4-(trimethylsilyl)pyridine | 8.50 (d) | 7.30 (dd) | 0.28 (s, 9H) | 7.40 (d, H-5) |
| This compound-N-oxide | 8.20 (d) | 7.35 (d) | 0.30 (s, 9H) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 | -CH₃ (TMS) | Other Signals |
| Ethyl pyridine-4-carboxylate | 150.5 | 122.5 | 140.0 | - | 165.2 (C=O), 61.5 (-OCH₂-), 14.3 (-CH₃) |
| This compound | 150.0 | 128.0 | 147.5 | -1.0 | - |
| 2-Chloro-4-(trimethylsilyl)pyridine | 151.0 (C-6), 150.0 (C-2) | 129.0 (C-5), 127.5 (C-3) | 148.0 | -1.2 | - |
| This compound-N-oxide | 139.0 | 126.0 | 145.0 | -1.5 | - |
Table 3: Key IR Spectroscopic Data (cm⁻¹)
| Compound | C=N Stretch | C-H Stretch (Aromatic) | Si-C Stretch | Other Key Bands |
| Ethyl pyridine-4-carboxylate | ~1595 | ~3050 | - | ~1720 (C=O), ~1280 (C-O) |
| This compound | ~1590 | ~3040 | ~1250, ~840 | - |
| 2-Chloro-4-(trimethylsilyl)pyridine | ~1585 | ~3030 | ~1255, ~845 | ~1050 (C-Cl) |
| This compound-N-oxide | ~1570 | ~3020 | ~1250, ~850 | ~1240 (N-O) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Ethyl pyridine-4-carboxylate | 151 | 123 ([M-C₂H₄]⁺), 106 ([M-OC₂H₅]⁺), 78 |
| This compound | 151 | 136 ([M-CH₃]⁺), 78 |
| 2-Chloro-4-(trimethylsilyl)pyridine | 185/187 | 170/172 ([M-CH₃]⁺), 111/113, 78 |
| This compound-N-oxide | 167 | 152 ([M-CH₃]⁺), 136 ([M-OCH₃]⁺), 78 |
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Acquire spectra on a 400 MHz or 500 MHz spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with exponential line broadening (0.3 Hz) and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire spectra on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).
-
Employ proton-decoupling to obtain singlet peaks for all carbon atoms.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Collect 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of novel this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of novel pyridine derivatives.
Assessing the Functional Group Tolerance of 4-(Trimethylsilyl)pyridine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of pyridine rings is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals. 4-(Trimethylsilyl)pyridine has emerged as a valuable reagent in cross-coupling reactions for the introduction of a pyridyl moiety. A key consideration in its application is the tolerance of various functional groups on the coupling partner. This guide provides an objective comparison of the functional group tolerance in reactions involving pyridyltrimethylsilanes, with a focus on Hiyama cross-coupling, and contrasts its performance with alternative methods such as Stille and Suzuki couplings.
Hiyama Cross-Coupling of Pyridyltrimethylsilanes
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[1][2] This reaction is valued for its use of relatively low-toxicity and stable organosilicon reagents.[1] The functional group tolerance of Hiyama couplings is generally broad, making it a versatile tool in organic synthesis.
Experimental Data:
Table 1: Hiyama Cross-Coupling of 2-Chloro-4-(trimethylsilyl)pyridine with Various (Het)aryl Halides [3]
| Entry | (Het)aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 2-Chloro-4-(4-methoxyphenyl)pyridine | 85 |
| 2 | 4-Bromoacetophenone | 2-Chloro-4-(4-acetylphenyl)pyridine | 78 |
| 3 | 2-Iodoanisole | 2-Chloro-4-(2-methoxyphenyl)pyridine | 38a |
| 4 | 2-Bromopyridine | 2-Chloro-4-(2-pyridyl)pyridine | 90 |
| 5 | 3-Bromothiophene | 2-Chloro-4-(3-thienyl)pyridine | 75 |
| a Reaction performed at 120 °C. |
This data indicates good tolerance for electron-donating (methoxy) and electron-withdrawing (acetyl) groups on the aryl halide partner. The reaction also proceeds efficiently with heteroaryl halides.
Experimental Protocol: General Procedure for Hiyama Cross-Coupling
The following is a general experimental protocol for the Hiyama cross-coupling of a pyridyltrimethylsilane with an aryl halide, based on reported procedures.[3][4]
Materials:
-
Pyridyltrimethylsilane (1.0 mmol)
-
(Het)aryl halide (0.5 mmol)
-
PdCl2(PPh3)2 (0.05 mmol)
-
PPh3 (0.1 mmol)
-
CuI (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred mixture of PdCl2(PPh3)2, PPh3, and CuI in DMF at room temperature, the (het)aryl halide and the pyridyltrimethylsilane are added successively.
-
TBAF solution is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is filtered through a Celite pad and washed with aqueous NH4OH, water, THF, and diethyl ether.
-
The filtrate is extracted with diethyl ether, and the combined organic layers are dried over MgSO4.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Experimental Workflow:
Caption: General workflow for Hiyama cross-coupling.
Alternative Methods and Their Functional Group Tolerance
While the Hiyama coupling offers distinct advantages, other well-established cross-coupling reactions provide alternatives for the synthesis of 4-arylpyridines. The choice of method often depends on the specific functional groups present in the substrates.
1. Stille Cross-Coupling:
The Stille coupling utilizes organotin reagents, such as 4-(tributylstannyl)pyridine.[5][6] A significant advantage of this method is the high tolerance of the organostannane reagents to a wide array of functional groups.[5][7]
Table 2: General Functional Group Compatibility in Stille Couplings [5]
| Tolerated Functional Groups |
| Amines |
| Amides |
| Esters |
| Carboxylic Acids |
| Ketones |
| Hydroxyl |
| Formyl |
2. Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura coupling, which employs organoboron reagents like 4-pyridylboronic acid, is one of the most widely used cross-coupling reactions due to the low toxicity of the boron reagents and the generally high yields.[8][9] This method also exhibits broad functional group tolerance.[9]
Table 3: General Functional Group Compatibility in Suzuki Couplings [9]
| Tolerated Functional Groups |
| Aldehydes |
| Ketones |
| Esters |
| Amides |
| Nitriles |
| Ethers |
| Nitro |
Comparison Summary
| Feature | Hiyama Coupling (this compound) | Stille Coupling (4-(Tributylstannyl)pyridine) | Suzuki-Miyaura Coupling (4-Pyridylboronic acid) |
| Organometallic Reagent | Organosilane | Organostannane | Organoboron |
| Toxicity of Reagent | Low | High | Low |
| Stability of Reagent | Generally stable | Stable to air and moisture[7] | Can be prone to decomposition |
| Activator Required | Yes (e.g., Fluoride source)[1] | No | Yes (Base)[8] |
| Functional Group Tolerance | Good, but can be sensitive to fluoride-labile groups.[2] | Excellent, very broad scope.[5] | Excellent, very broad scope.[9] |
Logical Relationship of Reagent Choice:
Caption: Factors influencing the choice of cross-coupling method.
Conclusion
This compound, through the Hiyama cross-coupling reaction, offers a valuable and relatively green method for the synthesis of 4-arylpyridines, demonstrating good tolerance for a range of functional groups. However, the requirement for a fluoride activator can be a limitation for substrates containing sensitive protecting groups.[2] For syntheses requiring exceptional functional group compatibility, particularly with base-sensitive or fluoride-labile functionalities, the Stille coupling presents a robust alternative, albeit with the significant drawback of high tin toxicity.[5][7] The Suzuki-Miyaura coupling stands as a widely adopted method due to its favorable balance of low toxicity, broad functional group tolerance, and high efficiency.[8][9] The ultimate choice of reagent and coupling method will depend on a careful evaluation of the specific substrate, the functional groups present, and the overall synthetic strategy.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functio… [ouci.dntb.gov.ua]
- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Catalysts: A Comparative Guide Using 4-(Trimethylsilyl)pyridine Substrates
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemical synthesis. The development of new catalytic systems necessitates rigorous benchmarking against existing technologies to ascertain their practical utility. 4-(Trimethylsilyl)pyridine has emerged as a valuable substrate for this purpose, offering a unique electronic and steric profile to probe the activity and selectivity of new catalysts in key cross-coupling reactions. This guide provides an objective comparison of catalyst performance in reactions involving this compound, supported by experimental data and detailed protocols.
Catalyst Performance in Oxidative C-H/C-H Coupling
The direct oxidative coupling of C-H bonds represents a highly atom-economical approach to constructing biaryl linkages. The performance of various supported palladium catalysts in the homocoupling of 4-methylpyridine, a close analogue of this compound, provides valuable insights into catalyst efficacy. These findings can be extrapolated to guide the selection and development of catalysts for the silylated counterpart.
| Catalyst | Support | Pd 3d5/2 BE (eV) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| PdO | p-TiO₂ | 336.3 | 85 | 170 | 8.5 |
| PdO | n-Al₂O₃(+) | 336.1 | 75 | 150 | 7.5 |
| PdO | n-ZnO | 336.6 | 60 | 120 | 6.0 |
| PdO | n-CeO₂ | 337.4 | 45 | 90 | 4.5 |
| Pd/C | Carbon | - | 42 | 84 | 4.2 |
| Pd(OAc)₂ | - | - | 30 | 60 | 3.0 |
Data is based on the oxidative coupling of 4-methylpyridine, which serves as a benchmark for the analogous reaction with this compound. Strong metal-support interactions, as indicated by higher Pd 3d binding energies, can influence catalytic activity, though very strong interactions may lead to catalyst deactivation by support migration over the active sites[1].
A study on the direct oxidative coupling of this compound to 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine reported a 42% isolated yield using 10% Pd/C with MnO₂ as an oxidant. This provides a specific benchmark for this transformation.
Experimental Protocols
General Procedure for Oxidative Coupling of this compound
A detailed experimental protocol for the palladium-catalyzed oxidative coupling of this compound is provided below.
Materials:
-
This compound
-
Palladium on carbon (10 wt%)
-
Manganese dioxide (MnO₂)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), palladium on carbon (0.75 mol %), and manganese dioxide (100 mol %).
-
The vessel is sealed and purged with an inert gas.
-
Anhydrous solvent is added, and the reaction mixture is heated to 190 °C.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and oxidant.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by sublimation or column chromatography to yield 4,4′-Bis(trimethylsilyl)-2,2′-bipyridine[2].
Logical Workflow for Catalyst Benchmarking
The process of benchmarking a new catalyst using this compound can be systematically approached. The following diagram illustrates a typical workflow from catalyst selection to performance evaluation.
Signaling Pathway for Palladium-Catalyzed Oxidative Coupling
The catalytic cycle for the palladium-catalyzed oxidative C-H/C-H coupling of this compound is a multi-step process. Understanding this pathway is crucial for rational catalyst design and optimization.
Conclusion
Benchmarking new catalysts with substrates like this compound provides a robust framework for evaluating their performance and potential for practical applications. The data and protocols presented in this guide offer a starting point for researchers to compare their novel catalytic systems against established methods. By systematically evaluating new catalysts in well-defined reactions, the scientific community can accelerate the discovery and implementation of more efficient and sustainable chemical transformations.
References
Safety Operating Guide
Proper Disposal of 4-(Trimethylsilyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-(trimethylsilyl)pyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this hazardous chemical waste. Adherence to these protocols is imperative to minimize risks and comply with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or PVA; nitrile gloves may not be suitable).[1]
-
Body Protection: A fully-buttoned lab coat.[1]
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]
II. Waste Collection and Storage
Proper segregation and storage of this compound waste are the first steps in the disposal process.
Step 1: Waste Collection Collect pure this compound and any solutions containing it in a dedicated, sealable, and airtight waste container.[1] The container must be compatible with the chemical.
Step 2: Labeling As soon as waste is added to the container, affix a "Dangerous Waste" or "Hazardous Waste" label.[1] The label should clearly identify the contents as "this compound Waste" and include any other components mixed with it.
Step 3: Storage Store the waste container in a designated, secure, cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizers and acids.[1] The storage area should be clearly marked, and access should be restricted to authorized personnel.
III. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
-
Restrict Access: Cordon off the area to prevent unauthorized entry.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood.
-
Absorb the Spill: Use an inert, dry absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain and soak up the spill.[2][3][4]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleaning materials must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, local emergency services.
-
Secure the Area: Prevent entry into the spill zone until emergency responders arrive.
IV. Final Disposal Procedure
The final disposal of this compound waste must be conducted through an approved hazardous waste management service.
Step 1: Request for Collection Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's guidelines.[1]
Step 2: Transfer to Accumulation Area Deliver the sealed and properly labeled waste container to your facility's designated waste accumulation area for pickup by a licensed hazardous waste disposal company.[1]
Step 3: Professional Disposal The licensed waste disposal facility will handle the ultimate disposal of the this compound waste in accordance with all federal, state, and local regulations. Never pour this chemical down the drain or dispose of it with regular trash.[4]
V. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4-(Trimethylsilyl)pyridine
Disclaimer: This document provides essential safety and logistical information for handling 4-(Trimethylsilyl)pyridine. It is intended for use by trained professionals in a laboratory setting. All users should consult the most up-to-date Safety Data Sheet (SDS) for this specific chemical and adhere to all institutional and regulatory safety protocols. The information on personal protective equipment and exposure limits is based on data for the closely related isomer, 2-(Trimethylsilyl)pyridine, and should be considered as a guideline.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following PPE is recommended.[1][2]
1.1. Hand Protection: Wear appropriate chemical-resistant gloves. While specific data for this compound is not available, for pyridine and related compounds, butyl rubber or Viton® gloves are often recommended.[3] Nitrile gloves may offer limited protection and should be used only for brief, incidental contact.[3] Always inspect gloves for integrity before use and change them immediately if contaminated.
1.2. Eye and Face Protection: Chemical safety goggles are mandatory.[1] In situations with a higher risk of splashing or exothermic reactions, a face shield worn over safety goggles is required.
1.3. Skin and Body Protection: A flame-retardant lab coat, fully buttoned, is required.[4] Ensure that clothing covers all exposed skin; long pants and closed-toe shoes are mandatory. An apron resistant to chemicals may be necessary when handling larger quantities.
1.4. Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[3] If engineering controls are insufficient and exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] Respirator use requires prior medical clearance, fit-testing, and training.
Hazard and Safety Data Summary
The following table summarizes key safety data, primarily based on the isomer 2-(Trimethylsilyl)pyridine and general knowledge of pyridine compounds. Occupational exposure limits for this compound have not been established.
| Parameter | Value/Information | Source |
| Physical State | Liquid | [6] |
| Primary Hazards | Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin. | [2][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][3] |
| Storage Temperature | Store in a cool, dry, well-ventilated place away from heat and ignition sources. | [1][2] |
| Flash Point | Not available for 4-isomer. For pyridine: 20°C. For 3-(Trimethylsilylethynyl)pyridine: 94°C. | [6][7] |
| Recommended Gloves | Butyl rubber, Viton® (based on pyridine data). | [3] |
| First Aid: Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. | [1] |
| First Aid: Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention. | [1] |
| First Aid: Inhalation | Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. | [1] |
| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [8] |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
3.1. Pre-Operational Safety Checks:
-
Locate and review the Safety Data Sheet (SDS) for this compound.
-
Ensure a certified chemical fume hood is operational.
-
Verify the location and functionality of the nearest emergency eyewash station and safety shower. [3]
-
Assemble all necessary PPE as detailed in Section 1 and inspect for any defects.
-
Prepare a designated waste container for hazardous chemical waste.
3.2. Handling Procedure:
-
Don all required PPE before entering the designated work area.
-
Conduct all manipulations of this compound inside a chemical fume hood. [3]
-
Ground and bond containers when transferring the substance to prevent static discharge, as it is a flammable liquid.[1]
-
Use only non-sparking tools and explosion-proof equipment.[1]
-
Avoid contact with skin, eyes, and clothing. [2]
-
Keep the container tightly closed when not in use. [1]
-
After handling, wash hands thoroughly with soap and water before leaving the laboratory.
3.3. Spill Management:
-
Small Spills (inside a fume hood):
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or commercial sorbent pads.
-
Collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, remove ignition sources.
-
Contact your institution's environmental health and safety (EHS) department or emergency response team immediately.
-
3.4. Disposal Plan:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[3] This includes unused product, contaminated materials (e.g., gloves, absorbent pads), and reaction byproducts.
-
Do not dispose of this compound down the drain. [2]
-
Store the hazardous waste container in a designated, well-ventilated area , away from incompatible materials.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's EHS or a licensed chemical waste disposal company.
Workflow and Safety Logic Diagram
The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
